1,3-Dipalmitoyl-2-linoleoylglycerol
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGAUBMLVQRATC-DHSNEXAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315688 | |
| Record name | Triglyceride PLP,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/18:2(9Z,12Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2442-56-0 | |
| Record name | Triglyceride PLP,sn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triglyceride PLP,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Dipalmitoyl-2-linoleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG), a significant triacylglycerol in various natural and industrial products. The document details its physicochemical characteristics, analytical methodologies for its characterization, and its metabolic relevance.
Core Chemical and Physical Properties
This compound is a specific triacylglycerol where palmitic acid occupies the sn-1 and sn-3 positions, and linoleic acid is at the sn-2 position of the glycerol (B35011) backbone.[1][2] This structured lipid is found in sources such as palm stearin (B3432776) and as a minor component in soybean germ oil.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₃H₉₈O₆ | [2][3] |
| Molecular Weight | 831.34 g/mol | [1][3] |
| CAS Number | 2442-56-0 | [2][3] |
| Appearance | Neat | [3] |
| Melting Point | 25.5-26 °C | [3] |
| Boiling Point (Predicted) | 784.1 ± 40.0 °C | [3] |
| Density (Predicted) | 0.922 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [2] |
| Storage Temperature | -20°C | [2][3] |
Analytical Characterization
The precise identification and characterization of this compound rely on a combination of chromatographic and spectroscopic techniques.
Table 2: Analytical Data for this compound
| Analytical Technique | Observed Value | Source |
| TLC (Rf) | 0.41 (n-hexane/diethyl ether/formic acid, 80/20/2, v/v/v) | [4] |
| ESI-MS (m/z) | 853.7250 [M+Na]⁺ | [4] |
| Purity (HPLC-ELSD) | 99% | [4] |
| Elemental Analysis | C: 74.48%, H: 11.89% (Experimental); C: 76.54%, H: 12.00% (Calculated) | [4] |
High-resolution nuclear magnetic resonance (NMR) spectroscopy is another critical tool for the structural elucidation of lipids like PLG, providing detailed information about the molecular framework and confirming the position of the fatty acyl chains.[5]
Experimental Protocols
3.1. Synthesis of this compound
Enzymatic synthesis is a highly specific method for producing structured triacylglycerols like PLG. This approach often utilizes lipases that are sn-1,3-specific to catalyze acyl-exchange reactions.[5] A common strategy is acidolysis, where a triacylglycerol rich in a particular fatty acid at the sn-2 position is reacted with palmitic acid, leading to its incorporation at the sn-1 and sn-3 positions.[5]
A general workflow for the synthesis and characterization is outlined below:
3.2. Characterization Methods
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis reaction and to determine the response factor (Rf) of the product.[4] A typical mobile phase is a mixture of n-hexane, diethyl ether, and formic acid.[4]
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This technique is employed to determine the purity of the synthesized PLG.[4]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to confirm the molecular weight of the synthesized PLG.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the definitive structural elucidation, confirming the identity and position of the fatty acyl chains.[5]
Metabolic and Signaling Significance
The specific positioning of fatty acids on the glycerol backbone of triacylglycerols has significant metabolic implications.[5] During digestion, pancreatic lipase preferentially hydrolyzes the fatty acids at the sn-1 and sn-3 positions.[5] This results in the release of free fatty acids and a 2-monoacylglycerol (2-MAG), which is then absorbed by intestinal cells.[5] Consequently, the fatty acid at the sn-2 position is more efficiently absorbed and conserved.[5]
While specific signaling pathways directly governed by this compound are not extensively documented, the metabolic fate of its components, palmitic acid and linoleic acid, is well-understood. Linoleic acid is a precursor to arachidonic acid, which can be further metabolized into a variety of signaling molecules, including prostaglandins (B1171923) and leukotrienes.
The diagram below illustrates the general digestive fate of dietary triacylglycerols, emphasizing the importance of the sn-2 position.
References
The Biological Significance of 1,3-Dipalmitoyl-2-linoleoylglycerol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biological role of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG), a specific triacylglycerol (TAG) with a defined stereochemistry. While our understanding of PLG is still evolving, this document synthesizes current knowledge on its metabolism, potential physiological effects, and the experimental methodologies used for its study. The unique structure of PLG, with the polyunsaturated fatty acid linoleic acid at the stereospecifically numbered (sn)-2 position and the saturated fatty acid palmitic acid at the sn-1 and sn-3 positions, dictates its metabolic fate and suggests distinct biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of specific TAGs in health and disease.
Introduction
Triacylglycerols are the primary form of energy storage in eukaryotes and constitute the bulk of dietary fats.[1] Their general role in metabolism is well-established; however, the specific biological functions of individual TAG molecules, dictated by the identity and position of their constituent fatty acids, are an area of growing research interest. This compound (PLG) is a structured TAG that, while found as a minor component in some vegetable oils like palm oil and soybean germ oil, is of significant interest due to its specific molecular architecture.[2][3] The presence of an essential fatty acid, linoleic acid, at the sn-2 position is particularly noteworthy, as this position is conserved during digestion, leading to the preferential absorption of 2-linoleoylglycerol (B17440) (2-LG).[4] This guide will delve into the knowns and plausible hypotheses surrounding the biological journey and impact of PLG.
Physicochemical Properties and Synthesis
A thorough understanding of the biological role of PLG necessitates a foundational knowledge of its physical and chemical characteristics, as well as the methods for its synthesis, which are crucial for conducting in-depth research.
Chemical and Physical Data
PLG is a triacylglycerol with the chemical formula C₅₃H₉₈O₆ and a molecular weight of 831.34 g/mol .[5] Its structure consists of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one linoleic acid molecule at the sn-2 position. The physicochemical properties of PLG are critical for its behavior in biological and food systems.
Table 1: Physicochemical and Analytical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₅₃H₉₈O₆ | [5] |
| Molecular Weight | 831.34 g/mol | [5] |
| CAS Number | 2442-56-0 | [5] |
| Purity (by HPLC-ELSD) | 99% | [6] |
| TLC Rf value | 0.41 (n-hexane/diethyl ether/formic acid, 80/20/2, v/v/v) | [6] |
| ESI-MS [M+Na]+ | m/z 853.7250 | [6] |
Experimental Synthesis of this compound
The controlled synthesis of PLG is essential for its detailed study. Enzymatic synthesis using sn-1,3-specific lipases is a preferred method as it offers high specificity and milder reaction conditions compared to chemical synthesis.[4]
Experimental Protocol: Lipase-Catalyzed Synthesis of PLG
This protocol describes a typical acidolysis reaction for the synthesis of PLG.
-
Reactants: A triacylglycerol rich in linoleic acid at the sn-2 position (e.g., sunflower oil) is used as the starting material. Palmitic acid is the acyl donor. An sn-1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei) is used as the catalyst.
-
Reaction Conditions: The reaction is typically carried out in a solvent-free system or in an organic solvent. The reactants are mixed in a defined molar ratio, and the immobilized lipase is added. The mixture is incubated at a specific temperature (e.g., 60°C) with constant stirring for a set duration (e.g., 24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition of the reaction mixture using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).[6]
-
Purification: Upon completion, the lipase is removed by filtration. The product mixture is then purified to isolate PLG. This can be achieved by crystallization or column chromatography.
-
Characterization: The purity and identity of the synthesized PLG are confirmed using techniques such as HPLC-ELSD and Electrospray Ionization Mass Spectrometry (ESI-MS).[6]
Metabolism of this compound
The biological effects of PLG are intrinsically linked to its metabolic fate, which begins with its digestion in the gastrointestinal tract.
Digestion and Absorption
The digestion of triacylglycerols is primarily carried out by pancreatic lipase, which exhibits a high degree of positional specificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions.[4] This enzymatic action is crucial in the context of PLG, as it leads to the release of free palmitic acid from the sn-1 and sn-3 positions and the formation of 2-linoleoylglycerol (2-LG).[4] The resulting free fatty acids and 2-monoacylglycerol are then absorbed by the intestinal cells.[4]
Cellular Uptake and Metabolism of 2-Linoleoylglycerol
Following absorption, 2-LG is re-esterified within the enterocytes to form new triacylglycerols, which are then incorporated into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream.[4] The linoleic acid from 2-LG can then be distributed to various tissues for energy, incorporation into cell membranes, or conversion to other bioactive molecules.
Biological Role and Signaling Pathways
While direct studies on the biological role of PLG are limited, the known functions of its primary metabolic product, 2-LG, and structurally related TAGs provide significant insights.
The Endocannabinoid System and 2-Linoleoylglycerol
A pivotal finding is the interaction of 2-LG with the endocannabinoid system. Research has shown that 2-LG acts as a partial agonist at the human cannabinoid type 1 (CB1) receptor.[4] The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including appetite, pain sensation, mood, and memory. As a partial agonist, 2-LG can modulate the activity of the CB1 receptor, potentially influencing these processes. Furthermore, 2-LG has been shown to blunt the activity of the primary endocannabinoids, 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), suggesting a role in fine-tuning endocannabinoid signaling.[4]
Nutritional Implications and Parallels with Other Structured TAGs
The unique structure of PLG, with a polyunsaturated fatty acid at the sn-2 position, draws parallels with other well-studied structured TAGs like 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) and 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL), which are prominent in human milk fat and are used to fortify infant formulas.[7][8] Studies on these compounds have demonstrated significant nutritional benefits.
Table 2: Comparison of PLG with Structurally Related Triacylglycerols
| Triacylglycerol | sn-1 Fatty Acid | sn-2 Fatty Acid | sn-3 Fatty Acid | Reported/Potential Biological Effects | References |
| PLG | Palmitic Acid | Linoleic Acid | Palmitic Acid | Potential modulation of the endocannabinoid system via 2-LG. | [4] |
| OPO | Oleic Acid | Palmitic Acid | Oleic Acid | Improved fatty acid and calcium absorption, positive effects on intestinal health and gut microbiota in infants. | [9][10] |
| OPL | Oleic Acid | Palmitic Acid | Linoleic Acid | Promotes growth, improves intestinal health, and modulates gut microbiota. | [11][12] |
The beneficial effects of OPO and OPL are largely attributed to the efficient absorption of palmitic acid as 2-palmitoylglycerol, which avoids the formation of insoluble calcium soaps in the gut.[7] While the sn-2 fatty acid in PLG is different, the principle of enhanced absorption of the sn-2 monoacylglycerol remains. This suggests that dietary PLG could be an effective way to deliver linoleic acid to the body.
Experimental Methodologies
The study of PLG and its biological effects requires a range of specialized experimental techniques.
Quantification of PLG in Biological and Food Matrices
Accurate quantification of PLG is crucial for understanding its prevalence and metabolism.
Experimental Protocol: Quantification of PLG by HPLC-MS/MS
-
Lipid Extraction: Lipids are extracted from the sample matrix (e.g., tissue homogenate, food sample) using a standard method such as the Folch or Bligh-Dyer extraction.
-
Chromatographic Separation: The lipid extract is then subjected to High-Performance Liquid Chromatography (HPLC) to separate the different TAG species. A reverse-phase C18 column is commonly used.
-
Mass Spectrometric Detection: The separated lipids are detected and quantified using tandem mass spectrometry (MS/MS). The specific fragmentation pattern of PLG allows for its selective and sensitive detection.
-
Quantification: Quantification is achieved by comparing the peak area of PLG in the sample to a standard curve generated with a known amount of a PLG analytical standard.
In Vitro Models for Studying Digestion and Absorption
In vitro models provide a controlled environment to study the digestion and absorption of specific lipids like PLG.
Experimental Protocol: In Vitro Digestion and Caco-2 Cell Absorption Model
This model simulates the conditions of the human gastrointestinal tract.
-
Simulated Digestion: PLG is subjected to a two-step in vitro digestion process that mimics gastric and intestinal digestion. This involves incubation with simulated gastric fluid (containing pepsin) followed by simulated intestinal fluid (containing pancreatic lipase and bile salts).
-
Caco-2 Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports to form a monolayer that mimics the intestinal barrier.
-
Absorption Study: The digested PLG is then applied to the apical side of the Caco-2 cell monolayer. After a specific incubation period, the amount of absorbed lipids in the cells and the basolateral medium is quantified.
-
Analysis: The lipid profile of the cells and the basolateral medium is analyzed by HPLC-MS/MS to determine the uptake and transport of the digestion products of PLG.[13][14]
Future Directions and Conclusion
The study of this compound is still in its early stages. While its metabolic fate can be largely predicted based on the principles of lipid digestion, its specific biological roles, particularly those mediated by its metabolite 2-linoleoylglycerol, warrant further investigation. Future research should focus on:
-
In vivo studies: Animal models are needed to confirm the metabolic fate of PLG and to investigate its effects on endocannabinoid levels and associated physiological processes.
-
Cellular studies: Elucidating the downstream signaling pathways activated by 2-LG in different cell types will provide a more detailed understanding of its biological functions.
-
Nutritional studies: Human clinical trials could explore the potential benefits of PLG as a dietary supplement, particularly in contexts where endocannabinoid system modulation may be beneficial.
References
- 1. 1,3-DIPALMITOYL-2-OLEOYLGLYCEROL, 1,3-DISTEAROYL-2-OLEOYLGLYCEROL AND TRIOLEOYLGLYCEROL DO NOT DIFFER IN THEIR EFFECTS ON POSTPRANDIAL LEVELS OF PLASMINOGEN ACTIVATOR INHIBITOR-1 AND MARKERS OF INFLAMMATION IN HEALTHY MALAYSIAN ADULTS – Journal of Oil Palm Research [jopr.mpob.gov.my]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound [chembk.com]
- 4. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-i… [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dioleoyl-2-palmitoyl-glycerol and 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol: Structure-function relationship, triacylglycerols preparation, nutrition value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The nutritional and functional properties of 1-oleoyl-2-palmitoyl-3-linoleoylglycerol-rich oil: promoting early-life growth and intestinal health with alterations in the intestinal microbiota of Micropterus salmoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The nutritional and functional properties of 1-oleoyl-2-palmitoyl-3-linoleoylglycerol-rich oil: promoting early-life growth and intestinal health with alterations in the intestinal microbiota of Micropterus salmoides - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Analysis of 1,3-Dipalmitoyl-2-linoleoylglycerol in Vegetable Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dipalmitoyl-2-linoleoylglycerol (PLinP), a specific triacylglycerol (TAG), has been identified as a component of certain vegetable oils, notably in the stearin (B3432776) fraction of palm oil and as a minor constituent of soybean germ oil.[1] The structural characterization and quantification of such specific TAGs are crucial for understanding the nutritional and physiological properties of these oils. This technical guide provides an in-depth overview of the discovery, analytical methodologies, and available data concerning PLinP in vegetable oils. It is intended to serve as a comprehensive resource for researchers in lipidomics, food science, and drug development.
Introduction to this compound (PLinP)
This compound, also denoted as PLinP or TG(16:0/18:2/16:0), is a triacylglycerol molecule consisting of a glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one linoleic acid molecule at the sn-2 position. Its presence has been confirmed in the palm stearin fraction of palm oil and in soybean germ oil.[1] The specific positioning of fatty acids on the glycerol backbone, known as stereospecificity, can significantly influence the physical, chemical, and biological properties of the triacylglycerol.
While extensive research exists on the general triacylglycerol profiles of various vegetable oils, specific quantitative data for less abundant TAGs like PLinP are not widely available in the literature. This guide synthesizes the current knowledge and provides a framework for the analysis of this specific lipid molecule.
Quantitative Data on this compound in Vegetable Oils
Comprehensive quantitative data for the concentration of this compound across a wide range of vegetable oils remains limited in publicly available scientific literature. While its presence in palm oil fractions and soybean germ oil is established, specific percentages or concentration ranges are not consistently reported.
For context, the table below presents data on a structurally similar and more extensively studied triacylglycerol, 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), in various palm oil fractions. This can provide an analogous understanding of how specific TAG concentrations can vary within different processed components of a single oil source.
| Vegetable Oil Fraction | Triacylglycerol | Concentration (%) | Reference |
| Palm Mid-Fraction (from olein) | 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) | 43.8% | [2] |
| Hard Palm Mid-Fraction (Type 1) | 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) | >80% | |
| Hard Palm Mid-Fraction (Type 2) | 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) | >70% | |
| Hard Palm Mid-Fraction (Type 3) | 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) | >60% | |
| Hard Palm Mid-Fraction (Type 4) | 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) | >50% |
Note: The data for POP is provided for illustrative purposes due to the lack of specific quantitative data for PLinP in the reviewed literature.
Experimental Protocols for the Analysis of this compound
The analysis of specific triacylglycerols like PLinP from a complex matrix such as vegetable oil requires a multi-step approach involving extraction, separation, and detection. The following protocol is a synthesized methodology based on established techniques for TAG analysis.
Lipid Extraction from Vegetable Oil
Objective: To isolate the total lipid fraction, which is predominantly composed of triacylglycerols, from the vegetable oil matrix.
Methodology:
-
Sample Preparation: Homogenize the vegetable oil sample to ensure uniformity.
-
Solvent Extraction:
-
For a representative sample of the oil (e.g., 100 mg), add a solution of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of lipids into the organic phase.
-
Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.
-
Wash the organic phase with a solution of methanol and saline to remove any non-lipid contaminants.
-
Dry the extracted lipid phase under a stream of nitrogen gas to evaporate the solvent.
-
The resulting lipid extract can be reconstituted in a suitable solvent (e.g., hexane (B92381) or a mixture of mobile phase solvents) for subsequent chromatographic analysis.
-
Separation and Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate the individual triacylglycerol species, including PLinP, from the total lipid extract and to quantify their relative abundance.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
Methodology:
-
Mobile Phase Preparation: Prepare a gradient of two mobile phases. A common system for TAG separation is a gradient of acetonitrile (B52724) and isopropanol (B130326).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of TAGs based on their partition number (PN), which is related to the number of carbons and double bonds in the fatty acid chains.
-
Mobile Phase Gradient: A gradient elution is employed to achieve optimal separation of the complex mixture of TAGs. An example gradient could be starting with a higher proportion of acetonitrile and gradually increasing the proportion of isopropanol over the course of the run.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Column Temperature: The column should be thermostatically controlled, for instance, at 30°C, to ensure reproducible retention times.
-
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): This detector is suitable for the analysis of non-volatile compounds like TAGs. The nebulizer temperature and gas flow rate should be optimized for the specific mobile phase composition.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer, particularly with Atmospheric Pressure Chemical Ionization (APCI-MS), allows for the identification of individual TAGs based on their mass-to-charge ratio.[3][4]
-
-
Quantification:
-
Quantification can be performed by creating a calibration curve using a certified reference standard of this compound.
-
In the absence of a standard, relative quantification can be achieved by assuming equal response factors for all TAGs when using an ELSD, and expressing the peak area of PLinP as a percentage of the total TAG peak area.
-
Visualization of Workflows and Pathways
Experimental Workflow for PLinP Analysis
The following diagram illustrates the general workflow for the extraction and analysis of this compound from vegetable oil samples.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triacylglycerols profiling in plant oils important in food industry, dietetics and cosmetics using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,3-Dipalmitoyl-2-linoleoylglycerol in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dipalmitoyl-2-linoleoylglycerol (DPLG), a structured triacylglycerol (TAG), is gaining interest in the fields of nutrition and pharmacology. Comprising two saturated palmitic acid molecules at the sn-1 and sn-3 positions and an unsaturated linoleic acid molecule at the sn-2 position, its specific stereochemical arrangement suggests unique metabolic fates and physiological effects. This technical guide provides a comprehensive overview of DPLG, with a focus on its synthesis, analysis, and its putative role in lipid metabolism. While direct research on the metabolic effects of DPLG is nascent, this document synthesizes existing knowledge on structurally similar TAGs and the independent roles of its constituent fatty acids to provide a framework for future investigation and drug development.
Introduction to this compound (DPLG)
This compound is a specific molecular species of triacylglycerol. Its structure is defined by the precise placement of its fatty acid constituents on the glycerol (B35011) backbone.
-
Chemical Structure: Glycerol esterified with palmitic acid (16:0) at the sn-1 and sn-3 positions, and linoleic acid (18:2n-6) at the sn-2 position.
-
Synonyms: TG(16:0/18:2/16:0), PLP.
-
Natural Occurrence: DPLG has been identified as a component of certain vegetable oils, including palm oil and soybean germ oil, though typically in small quantities.
The interest in structured TAGs like DPLG stems from the understanding that the positional distribution of fatty acids on the glycerol backbone significantly influences their digestion, absorption, and subsequent metabolic pathways.
Synthesis and Characterization of DPLG
The precise synthesis and rigorous analysis of DPLG are paramount for conducting meaningful biological studies. Both chemical and enzymatic methods have been developed for the synthesis of structured TAGs.
Experimental Protocols for Synthesis
Enzymatic Synthesis via Acidolysis (A Representative Protocol)
Enzymatic synthesis using sn-1,3-specific lipases is the preferred method for producing structured TAGs like DPLG with high regioselectivity. The following is a generalized protocol based on methods for synthesizing similar structured lipids.
-
Substrate Preparation: A reaction mixture is prepared with a suitable precursor rich in linoleic acid at the sn-2 position (e.g., high-linoleic sunflower oil) and a molar excess of palmitic acid.
-
Enzyme Loading: An immobilized sn-1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei or Thermomyces lanuginosus) is added to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrates.
-
Reaction Conditions: The reaction is conducted in a solvent-free system or in an organic solvent (e.g., hexane) at a controlled temperature (typically 50-70°C) with constant stirring to ensure a homogenous mixture.
-
Reaction Time: The reaction proceeds for a defined period (e.g., 4-24 hours), which is optimized to achieve maximum incorporation of palmitic acid at the sn-1 and sn-3 positions.
-
Enzyme Deactivation and Removal: Upon completion, the immobilized enzyme is removed by filtration for potential reuse.
-
Purification: The product mixture is purified to remove free fatty acids and other byproducts. This can be achieved through molecular distillation followed by crystallization or chromatographic methods.
Analytical Methodologies
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a common technique for the analysis and quantification of TAGs.
-
Sample Preparation: The lipid sample is accurately weighed and dissolved in a suitable organic solvent (e.g., hexane (B92381) or a mixture of chloroform (B151607) and methanol). The solution is then filtered through a 0.22 µm syringe filter.
-
Chromatographic System: A reversed-phase HPLC system equipped with a C18 column is used.
-
Mobile Phase: A gradient elution is typically employed, often with a mixture of acetonitrile (B52724) and isopropanol.
-
Detection: An evaporative light scattering detector is used, which is suitable for non-volatile compounds like TAGs that lack strong UV chromophores.
-
Quantification: A calibration curve is generated using a purified DPLG standard to allow for accurate quantification.
DPLG and Lipid Metabolism: Current Understanding and Hypothesized Roles
Direct experimental data on the metabolic effects of DPLG are limited. However, based on the metabolism of its constituent fatty acids and structurally similar TAGs, we can infer its potential impact on key aspects of lipid metabolism.
Digestion and Absorption
The stereospecific position of fatty acids on the glycerol backbone is a critical determinant of their absorption. During digestion, pancreatic lipase specifically hydrolyzes fatty acids at the sn-1 and sn-3 positions, releasing them as free fatty acids (FFAs) and leaving a 2-monoacylglycerol (2-MAG).
In the case of DPLG, this would result in the release of two molecules of palmitic acid and one molecule of 2-linoleoyl-glycerol. The absorption and subsequent metabolic fate of these products are expected to differ from a simple mixture of palmitic and linoleic acids or a TAG with a different positional arrangement.
A study investigating the in vitro digestion and absorption of a lipid mixture containing DPLG (referred to as PLP) showed that after digestion and uptake by Caco-2 cells, the resynthesized TAG profile was diverse, with a lower proportion of the original DPLG structure.[1] This suggests significant remodeling of the TAG structure within the enterocytes.
Table 1: In Vitro Digestion and Absorption of a DPLG-Containing Lipid Mixture [1]
| Triacylglycerol Species | Composition in Original Lipid Mixture (%) | Composition in Resynthesized TAGs in Caco-2 Cells (%) |
| PLP (DPLG) | 6.8 | 3.1 |
| POP | 50.8 | 10.9 |
| POO | 17.8 | 14.0 |
| PPO | 7.1 | 20.6 |
| PPP | - | 15.9 |
| OOO | - | 7.5 |
| OPO | - | 7.0 |
Data from a study on a lipid mixture rich in 1,3-dipalmitoyl-2-oleoyl glycerol (POP), which also contained DPLG (PLP).[1]
Fatty Acid Oxidation
The fatty acid components of DPLG, once absorbed, can be utilized for energy through β-oxidation. Linoleic acid, being an unsaturated fatty acid, and palmitic acid, a saturated fatty acid, follow distinct catabolic pathways. It is hypothesized that the delivery of linoleic acid as a 2-MAG may influence its partitioning between energy production and incorporation into complex lipids.
Cholesterol Metabolism
Dietary fatty acids are known to influence cholesterol homeostasis. Polyunsaturated fatty acids, such as linoleic acid, have been associated with a decrease in plasma LDL cholesterol levels.[2] Conversely, saturated fatty acids like palmitic acid are generally considered to have a hypercholesterolemic effect.[2] The net effect of DPLG on cholesterol metabolism is likely a complex interplay between its constituent fatty acids and their positional distribution, which warrants further investigation.
Signaling Pathways in Lipid Metabolism Potentially Modulated by DPLG
The metabolic effects of fatty acids are often mediated through their interaction with key nuclear receptors and transcription factors that regulate the expression of genes involved in lipid metabolism.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that function as ligand-activated transcription factors. They play a crucial role in the regulation of lipid and glucose homeostasis. Fatty acids and their derivatives are natural ligands for PPARs.
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle, PPARα is a key regulator of fatty acid catabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[3]
-
PPARγ: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and is involved in lipid storage.[4]
The linoleic acid and palmitic acid components of DPLG are potential ligands for PPARs, and their availability could modulate the activity of these receptors, thereby influencing gene expression related to lipid metabolism.
References
- 1. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms by which dietary fatty acids modulate plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of triglyceride metabolism by PPARs: fibrates and thiazolidinediones have distinct effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Dipalmitoyl-2-linoleoylglycerol (PLG) is a structured triacylglycerol (TAG) characterized by the specific placement of fatty acids on the glycerol (B35011) backbone. It consists of palmitic acid (a saturated fatty acid) at the sn-1 and sn-3 positions and linoleic acid (a polyunsaturated fatty acid) at the sn-2 position. This defined structure imparts unique physicochemical and metabolic properties to PLG, making it a molecule of significant interest in nutritional science, drug delivery, and materials science. The enzymatic and chemoenzymatic synthesis of structured TAGs like PLG offers high regioselectivity, leading to products with high purity and defined biological functions.
These application notes provide detailed protocols for the synthesis, purification, and characterization of PLG, primarily through lipase-catalyzed reactions. Additionally, the role of triacylglycerol metabolism in cellular signaling is discussed.
Data Presentation
The synthesis of structured triglycerides such as PLG can be achieved through various enzymatic and chemoenzymatic methods. The following table summarizes typical quantitative data for the synthesis of analogous structured triglycerides (e.g., 1,3-dioleoyl-2-palmitoylglycerol (B22191), OPO), which can be considered representative for the synthesis of PLG. The actual yields and purities for PLG synthesis may vary depending on the specific reaction conditions and purification methods employed.
| Parameter | One-Step Acidolysis/Interesterification | Two-Step Chemoenzymatic Synthesis | Reference(s) |
| Enzyme | Immobilized sn-1,3 specific lipase (B570770) (e.g., Novozym 435, Lipozyme TL IM) | Immobilized sn-1,3 specific lipase (e.g., Novozym 435) for the first step | [1][2][3] |
| Substrates | Tripalmitin (B1682551) and Linoleic Acid (or its ester) | 1. Glycerol and Linoleic Acid derivative2. 2-Linoleoyl-glycerol and Palmitic Acid (or its derivative) | [1][4] |
| Substrate Molar Ratio | 1:2 to 1:12 (Tripalmitin:Linoleic Acid) | Variable depending on the specific step | [4] |
| Enzyme Loading | 5-10% (w/w of total substrates) | 5-10% (w/w of total substrates) | [4][5] |
| Reaction Temperature | 60-75 °C | 35-70 °C | [1][3][4] |
| Reaction Time | 4-24 hours | 8-24 hours per step | [1][3][4] |
| System | Solvent-free or in an organic solvent (e.g., n-hexane) | Solvent-free or in an organic solvent | [1][4] |
| Crude Product Purity | Variable, contains unreacted substrates and byproducts | Intermediate purity is crucial for the final product | [1] |
| Final Purity (after purification) | >90% | >95% | [1][6] |
| Overall Yield (after purification) | 60-80% | 70-90% | [1][2] |
Experimental Protocols
Two primary chemoenzymatic strategies for the synthesis of PLG are detailed below. These protocols are based on established methods for analogous structured triacylglycerols.
Protocol 1: One-Step Enzymatic Acidolysis for PLG Synthesis
This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of tripalmitin with linoleic acid, catalyzed by an sn-1,3 specific lipase.
Materials:
-
Tripalmitin
-
Linoleic acid
-
Immobilized sn-1,3 specific lipase (e.g., Novozym 435)
-
n-Hexane (optional, for solvent-based reaction)
-
Acetone (B3395972) (for purification)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle or thermostatic water bath
-
Filtration apparatus
-
Rotary evaporator
-
Molecular distillation apparatus (optional)
-
Chromatography column
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine tripalmitin and linoleic acid in a molar ratio ranging from 1:2 to 1:12.
-
For a solvent-free system, proceed directly to the next step. For a solvent-based system, add n-hexane to dissolve the reactants.
-
-
Enzymatic Reaction:
-
Add the immobilized lipase, typically 5-10% by weight of the total substrates.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60-75°C) with continuous stirring for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Enzyme Removal:
-
After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane (B92381) and potentially reused.
-
-
Purification:
-
Molecular Distillation (Optional): To remove excess free fatty acids, the crude product can be subjected to short-path molecular distillation.
-
Solvent Fractionation: Dissolve the crude product in warm acetone (e.g., 1:5 w/v). Cool the solution to induce crystallization of the desired PLG, while byproducts remain in the solution. Filter the crystallized product.
-
Silica Gel Chromatography: For higher purity, the product can be further purified by silica gel column chromatography using a non-polar eluent system (e.g., hexane/diethyl ether).
-
Protocol 2: Two-Step Chemoenzymatic Synthesis of PLG
This approach first involves the synthesis of sn-2-linoleoylglycerol, which is then acylated with palmitic acid at the sn-1 and sn-3 positions.
Step 1: Synthesis of sn-2-Linoleoylglycerol
Materials:
-
Trilinolein (B126924) or glycerol and linoleic acid derivative
-
Immobilized sn-1,3 specific lipase
Procedure:
-
Enzymatic Ethanolysis of Trilinolein:
-
React trilinolein with ethanol in the presence of an sn-1,3 specific lipase. This reaction selectively removes the fatty acids from the sn-1 and sn-3 positions, yielding sn-2-linoleoylglycerol and fatty acid ethyl esters.
-
The reaction is typically carried out in a solvent-free system at a controlled temperature.
-
-
Purification of sn-2-Linoleoylglycerol:
-
The resulting sn-2-linoleoylglycerol is purified from the reaction mixture, often by crystallization or chromatography.
-
Step 2: Acylation of sn-2-Linoleoylglycerol with Palmitic Acid
Materials:
-
Purified sn-2-linoleoylglycerol
-
Palmitic acid or palmitic anhydride
-
Appropriate catalyst (e.g., lipase or chemical catalyst)
Procedure:
-
Esterification Reaction:
-
React the purified sn-2-linoleoylglycerol with an excess of palmitic acid or palmitic anhydride.
-
This reaction can be catalyzed by a non-specific lipase or a chemical catalyst.
-
-
Purification of PLG:
-
The final product, this compound, is purified using the methods described in Protocol 1 (molecular distillation and/or solvent fractionation, followed by chromatography).
-
Analytical Characterization of PLG
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized PLG and to quantify its concentration. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly employed.
-
Gas Chromatography (GC): Used to determine the fatty acid composition of the synthesized TAG. The PLG sample is first transesterified to fatty acid methyl esters (FAMEs), which are then analyzed by GC with a Flame Ionization Detector (FID).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized PLG, including the positional distribution of the fatty acids on the glycerol backbone.
Mandatory Visualizations
References
- 1. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and characterization of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chemical Synthesis of Structured Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structured triglycerides (STs) are lipids that have been enzymatically or chemically modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone.[1] This targeted modification allows for the creation of triglycerides with enhanced nutritional, physical, or pharmaceutical properties.[2] STs are designed to deliver specific fatty acids for therapeutic or nutritional benefits, such as improved absorption, reduced caloric content, and targeted physiological effects.[1][3][4] Common examples include MLM-type triglycerides, which feature medium-chain fatty acids (M) at the sn-1 and sn-3 positions and a long-chain fatty acid (L) at the sn-2 position.[3][5] This structure provides rapid energy from the medium-chain fatty acids while delivering the benefits of the long-chain fatty acid.[3]
This document provides detailed application notes and experimental protocols for the chemical and enzymatic synthesis of structured triglycerides, along with methods for their purification and analysis.
Synthesis Methodologies
The synthesis of structured triglycerides can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis.[6]
Chemical Synthesis: This approach typically involves chemical interesterification, where fatty acids are randomly redistributed on the glycerol backbone using a chemical catalyst, such as an alkali metal or metal alkoxide (e.g., sodium methoxide).[7][8] While cost-effective, chemical synthesis is often non-specific, leading to a random distribution of fatty acids.[9]
Enzymatic Synthesis: This method utilizes lipases, which are enzymes that catalyze the hydrolysis and synthesis of esters.[10] Lipases can be position-specific (e.g., sn-1,3 specific lipases), allowing for the targeted placement of fatty acids on the glycerol backbone.[3][4] This specificity makes enzymatic synthesis a preferred method for producing STs with a defined structure, although it can be more expensive than chemical methods.[10] Common enzymatic reactions for ST synthesis include acidolysis, interesterification, and multi-step enzymatic catalysis.[11]
Experimental Protocols
Protocol 1: Chemical Interesterification using Sodium Methoxide (B1231860)
This protocol describes the random interesterification of a triglyceride source with a desired fatty acid using sodium methoxide as a catalyst.
Materials:
-
Triglyceride source (e.g., fully hydrogenated soybean oil)
-
Caprylic acid (or other desired fatty acid)
-
Sodium methoxide (NaOCH3)[7]
-
Anhydrous hexane (B92381) (or other suitable solvent)
-
Citric acid solution (for catalyst deactivation)[12]
-
Distilled water
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Vacuum pump
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Drying of Reactants: Dry the triglyceride source and fatty acid under vacuum at a high temperature to remove any residual water, which can deactivate the catalyst.[8]
-
Reaction Setup: In the three-neck round-bottom flask, dissolve the dried triglyceride and fatty acid in anhydrous hexane. The molar ratio of triglyceride to fatty acid can be varied, for example, a 1:3 molar ratio.[13]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 0.05 wt% of sodium methoxide to the reaction mixture while stirring.[7]
-
Reaction: Heat the mixture to 75-80°C and allow the reaction to proceed for approximately 30-60 minutes with continuous stirring.[2][7]
-
Catalyst Deactivation: After the reaction is complete, cool the mixture and deactivate the catalyst by adding a citric acid solution.[12]
-
Washing: Transfer the mixture to a separatory funnel and wash it multiple times with warm distilled water to remove the catalyst and any soaps formed.[7]
-
Drying and Solvent Removal: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting structured triglyceride can be further purified using column chromatography.
Protocol 2: Two-Step Enzymatic Synthesis of MLM-Type Structured Triglycerides
This protocol outlines a two-step enzymatic process to synthesize MLM-type structured triglycerides using an sn-1,3 specific lipase (B570770).[1]
Step 1: Ethanolysis to Produce 2-Monoacylglycerols (2-MAGs)
Materials:
-
Triglyceride source rich in the desired sn-2 fatty acid (e.g., Canarium oil)[1]
-
Dry ethanol[1]
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme®)[1]
-
n-hexane
Equipment:
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Reaction Mixture: Combine the triglyceride source and dry ethanol (B145695) in a suitable vessel.
-
Enzyme Addition: Add the immobilized sn-1,3 specific lipase to the mixture.
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 24 hours).
-
Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by centrifugation or filtration.
-
Product Isolation: The supernatant contains the 2-monoacylglycerols. The solvent and excess ethanol can be removed using a rotary evaporator.
Step 2: Esterification to form MLM-Triglycerides
Materials:
-
2-Monoacylglycerols (from Step 1)
-
Medium-chain fatty acid (e.g., Caprylic acid)[1]
-
Immobilized sn-1,3 specific lipase[1]
-
Molecular sieves (to remove water)[1]
-
n-hexane
Equipment:
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Reaction Mixture: Dissolve the 2-MAGs and the medium-chain fatty acid in n-hexane.
-
Enzyme and Molecular Sieves: Add the immobilized sn-1,3 specific lipase and molecular sieves to the mixture. The molecular sieves help to drive the reaction towards esterification by removing the water produced.[1]
-
Incubation: Incubate the reaction in a shaking incubator at a controlled temperature for a specified duration.
-
Enzyme Removal: Separate the enzyme and molecular sieves by centrifugation or filtration.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude structured triglyceride.
-
Purification: Purify the product using column chromatography.
Data Presentation
The following tables summarize quantitative data from representative synthesis experiments.
Table 1: Comparison of Chemical and Enzymatic Synthesis of Structured Triglycerides
| Parameter | Chemical Interesterification (Sodium Methoxide) | Enzymatic Acidolysis (sn-1,3 Lipase) | Reference |
| Catalyst | Sodium Methoxide | Immobilized sn-1,3 Lipase | [1][7] |
| Reaction Temperature | 75-80°C | 40-60°C | [2][14] |
| Reaction Time | 30-60 minutes | 60 minutes - 48 hours | [7][13][14] |
| Specificity | Random | sn-1,3 specific | [3][9] |
| Caprylic Acid Incorporation | Variable (random) | 45.16% - 45.36% | [1][13] |
| Byproducts | Soaps, Methyl Esters | Monoglycerides, Diglycerides | [6][7] |
Table 2: Fatty Acid Composition of a Structured Triglyceride Synthesized Enzymatically
| Fatty Acid Position | Fatty Acid | Molar Percentage (%) | Reference |
| sn-1, 2, 3 | Caprylic Acid | 29.52 ± 0.59 | [1] |
| sn-1, 3 | Caprylic Acid | 44.28 ± 0.88 | [1] |
| sn-2 | Unsaturated Long-Chain Fatty Acids | >98% | [15] |
Analysis and Purification
Purification by Column Chromatography:
The crude structured triglyceride product can be purified using silica (B1680970) gel column chromatography.
Materials:
-
Silica gel (for column chromatography)
-
Solvent system (e.g., n-hexane/diethyl ether gradient)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with n-hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of n-hexane and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of diethyl ether.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure structured triglyceride and remove the solvent.
Analysis by High-Performance Liquid Chromatography (HPLC):
The composition and purity of the structured triglycerides can be determined by reversed-phase HPLC (RP-HPLC).[16]
Instrumentation:
-
HPLC system with a C18 column[16]
-
Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)[9][17]
Mobile Phase:
-
A gradient of acetonitrile (B52724) and a stronger organic solvent like isopropanol (B130326) or dichloromethane (B109758) is typically used.[17][18]
Procedure:
-
Sample Preparation: Dissolve the structured triglyceride sample in a suitable solvent (e.g., hexane or the initial mobile phase).
-
Injection: Inject the sample into the HPLC system.
-
Chromatography: Run the gradient elution program to separate the different triglyceride species based on their chain length and degree of unsaturation.[16]
-
Detection: Detect the eluting compounds using an ELSD or MS.
-
Quantification: Quantify the different triglyceride species by integrating the peak areas in the chromatogram.
Visualizations
Caption: Workflow for Chemical Interesterification.
Caption: Two-Step Enzymatic Synthesis Workflow.
Caption: Analysis and Purification Workflow.
References
- 1. media.neliti.com [media.neliti.com]
- 2. AU2001278863A1 - Transesterification process - Google Patents [patents.google.com]
- 3. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. soci.org [soci.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Enzymatic Synthesis of Structured Triglycerides | springerprofessional.de [springerprofessional.de]
- 11. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 17. youngin.com [youngin.com]
- 18. agilent.com [agilent.com]
Application Notes and Protocols for the Mass Spectrometry of 1,3-Dipalmitoyl-2-linoleoylglycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dipalmitoyl-2-linoleoylglycerol (PLinP), a triacylglycerol (TAG) with the shorthand notation TG(16:0/18:2/16:0), is a subject of interest in various fields including lipidomics, food science, and pharmaceutical development. Structurally, it consists of a glycerol (B35011) backbone esterified with two palmitic acid (16:0) molecules at the sn-1 and sn-3 positions and one linoleic acid (18:2) molecule at the sn-2 position. Accurate identification and quantification of PLinP in complex biological matrices are crucial for understanding its metabolic roles and for quality control in various products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical technique for the detailed characterization of such lipid species.
These application notes provide a comprehensive guide to the analysis of this compound using LC-MS/MS, covering sample preparation, instrumental analysis, data interpretation, and expected fragmentation patterns.
Molecular Profile of this compound
| Property | Value |
| Chemical Formula | C₅₃H₉₈O₆ |
| Average Molecular Weight | 831.34 g/mol |
| Monoisotopic Molecular Weight | 830.7316 g/mol |
| Synonyms | TG(16:0/18:2/16:0), PLinP |
| CAS Number | 2442-56-0 |
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
A robust and reproducible lipid extraction is fundamental for accurate analysis. The following protocols are widely used for the extraction of triacylglycerols from various sample types.
a) Modified Folch Method (Liquid-Liquid Extraction)
This method is suitable for a wide range of biological samples, including plasma, serum, and tissue homogenates.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 100 µL of the sample (e.g., plasma) in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 9:1 (v/v) methanol:chloroform) for LC-MS analysis.
b) Solid-Phase Extraction (SPE) for Triacylglycerol Enrichment
SPE can be employed for the selective isolation and enrichment of neutral lipids like triacylglycerols.
Materials:
-
Silica-based SPE cartridge (e.g., 500 mg)
-
Diethyl ether
-
Chloroform
-
Methanol
-
SPE vacuum manifold
Protocol:
-
Condition the silica (B1680970) SPE cartridge by sequentially passing 5 mL of methanol, 5 mL of chloroform, and 5 mL of hexane through it. Do not let the cartridge run dry.
-
Load the reconstituted lipid extract (from a primary extraction like the Folch method, redissolved in a small volume of hexane) onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of hexane to elute non-polar hydrocarbons.
-
Elute the triacylglycerol fraction with 10 mL of a 98:2 (v/v) hexane:diethyl ether mixture.
-
Collect the eluate and evaporate the solvent under nitrogen.
-
Reconstitute the purified TAGs in the initial mobile phase for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
a) Liquid Chromatography Conditions
Reversed-phase chromatography is the most common approach for separating triacylglycerol species based on their carbon number and degree of unsaturation.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions
Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of triacylglycerols, often as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Collision Energy | 25 - 45 eV (optimized for fragmentation of TAGs) |
| Acquisition Mode | Full Scan (MS1) and Product Ion Scan (MS/MS) or Multiple Reaction Monitoring (MRM) for quantification |
| MS1 Scan Range | m/z 300 - 1000 |
| MS/MS Scan Range | m/z 50 - 900 |
Data Presentation
Expected Precursor Ions of this compound
| Adduct | Chemical Formula | Calculated m/z |
| [M+H]⁺ | [C₅₃H₉₉O₆]⁺ | 831.7385 |
| [M+NH₄]⁺ | [C₅₃H₁₀₂NO₆]⁺ | 848.7650 |
| [M+Na]⁺ | [C₅₃H₉₈NaO₆]⁺ | 853.7204[1] |
| [M+Li]⁺ | [C₅₃H₉₈LiO₆]⁺ | 837.7466 |
Predicted MS/MS Fragmentation of [M+NH₄]⁺ Adduct of this compound (m/z 848.77)
The primary fragmentation pathway for triacylglycerol adducts in tandem mass spectrometry is the neutral loss of one of the fatty acid chains, resulting in the formation of diacylglycerol-like fragment ions. A key characteristic for identifying regioisomers is that the fatty acid at the sn-2 position is generally lost less readily than those at the sn-1 and sn-3 positions.
| Fragment Ion (m/z) | Description |
| 592.53 | [M+NH₄ - C₁₆H₃₂O₂]⁺ (Loss of Palmitic acid from sn-1 or sn-3) |
| 568.53 | [M+NH₄ - C₁₈H₃₂O₂]⁺ (Loss of Linoleic acid from sn-2) |
| 257.25 | [C₁₆H₃₃O]⁺ (Palmitoyl acylium ion) |
| 263.23 | [C₁₈H₃₁O]⁺ (Linoleoyl acylium ion) |
Note: The relative intensity of the fragment at m/z 568.53 is expected to be lower than that of the fragment at m/z 592.53, which aids in confirming the position of the linoleic acid at the sn-2 position.
Visualizations
Experimental Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the analysis of this compound.
Fragmentation Pathway of this compound ([M+NH₄]⁺)
Caption: MS/MS fragmentation of the [M+NH₄]⁺ adduct of PLinP.
References
Application Notes & Protocols for X-ray Diffraction Analysis of Triglyceride Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of triglyceride crystallization using X-ray diffraction (XRD). Understanding the polymorphic behavior of triglycerides is critical in the food, pharmaceutical, and cosmetic industries, as it directly impacts product quality, stability, and performance.
Introduction to Triglyceride Polymorphism
Triglycerides, the primary components of fats and oils, can solidify into different crystal structures, a phenomenon known as polymorphism.[1][2][3][4] The three main polymorphic forms are α (alpha), β' (beta-prime), and β (beta), listed in order of increasing stability.[5][6] Each polymorph exhibits distinct physical properties, including melting point, texture, and stability, which are crucial for the desired functionality of the final product.[2] X-ray diffraction is a powerful, non-destructive technique used to identify and quantify these polymorphic forms by analyzing their unique diffraction patterns.[1][7]
Key Concepts in XRD Analysis of Triglycerides
The XRD pattern of a triglyceride provides two key sets of information:
-
Wide-Angle X-ray Scattering (WAXS): The WAXS region, typically in the higher 2θ range, reveals the "short spacings" which correspond to the cross-sectional packing of the fatty acid chains within the crystal lattice.[1] These short spacings are characteristic of each polymorph and are used for their identification.[1]
-
Small-Angle X-ray Scattering (SAXS): The SAXS region, at lower 2θ angles, provides information on the "long spacings," which relate to the lamellar stacking of the triglyceride molecules.[1] This gives insight into the overall arrangement and thickness of the crystalline layers.
Quantitative Data Summary
The following tables summarize the characteristic short and long d-spacings for the common polymorphic forms of triglycerides. These values are indicative and can vary slightly depending on the specific triglyceride composition and experimental conditions.
Table 1: Characteristic Short d-Spacings of Triglyceride Polymorphs
| Polymorphic Form | Crystal System | Characteristic Short d-Spacings (Å) | Reference |
| α (alpha) | Hexagonal | ~ 4.15 (single, strong peak) | [2] |
| β' (beta-prime) | Orthorhombic | ~ 4.2 and ~ 3.8 (two strong peaks) | [2] |
| β (beta) | Triclinic | ~ 4.6 (single, very strong peak) | [2] |
Table 2: Example of Long d-Spacings for a Symmetrical Triglyceride (Tristearin - SSS)
| Polymorphic Form | Lamellar Packing | Long d-Spacing (Å) | Reference |
| α | Double-chain length (2L) | ~ 50 | [8] |
| β' | Double-chain length (2L) | ~ 75 | [8] |
| β | Triple-chain length (3L) | ~ 45 | [8] |
Note: Long spacings are highly dependent on the fatty acid chain length.
Experimental Protocols
This section outlines a general protocol for the analysis of triglyceride polymorphism using powder X-ray diffraction.
Protocol 1: Standard Powder X-ray Diffraction (PXRD) for Polymorph Identification
Objective: To identify the polymorphic form(s) of a triglyceride sample at a specific temperature.
Materials and Equipment:
-
Triglyceride sample
-
Powder X-ray diffractometer with a temperature-controlled sample stage
-
Sample holders (e.g., zero-background silicon wafer or aluminum frame)
-
Spatula
-
Controlled temperature chamber or bath
Methodology:
-
Sample Preparation:
-
To erase any previous crystal memory, heat the triglyceride sample to 80°C and hold for at least 15 minutes to ensure it is completely molten.[8][9]
-
Crystallize the sample under controlled cooling conditions. The cooling rate can significantly influence the resulting polymorph.[3] For example, rapid cooling often favors the formation of the less stable α form, while slower cooling allows for the formation of more stable β' or β forms.[10]
-
Isothermally hold the sample at the desired crystallization temperature for a specified time to allow for crystal growth and potential polymorphic transitions.[8]
-
-
Instrument Setup:
-
Set the X-ray source (e.g., Cu Kα radiation).
-
Configure the detector for a 2θ scan range appropriate for both SAXS and WAXS regions (e.g., 1° to 40°).
-
Set the step size and scan speed. A smaller step size and slower scan speed will result in higher resolution data but a longer acquisition time.
-
-
Data Acquisition:
-
Carefully load the crystallized sample onto the sample holder, ensuring a flat and uniform surface.
-
Place the sample holder into the diffractometer's temperature-controlled stage, pre-set to the desired analysis temperature.
-
Allow the sample to equilibrate at the set temperature for a few minutes.
-
Initiate the XRD scan.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the diffraction peaks in both the SAXS and WAXS regions.
-
Calculate the d-spacing for each peak using Bragg's Law (nλ = 2d sinθ).
-
Compare the observed short d-spacings with the characteristic values in Table 1 to identify the polymorph(s) present.
-
Analyze the long d-spacings to determine the lamellar arrangement.
-
Protocol 2: Time-Resolved Synchrotron XRD for Studying Crystallization Kinetics
Objective: To monitor the polymorphic transformations of a triglyceride sample in real-time during a controlled temperature program. Synchrotron radiation is used for its high flux, which allows for very short acquisition times.[7][11][12]
Materials and Equipment:
-
Triglyceride sample
-
Synchrotron beamline with a suitable X-ray detector (e.g., a 2D detector)
-
Temperature-controlled sample cell (e.g., a Linkam stage)[8][9]
-
Capillaries for sample loading
Methodology:
-
Sample Preparation:
-
Load the molten triglyceride sample into a capillary tube.
-
Place the capillary into the temperature-controlled cell.
-
-
Instrument Setup:
-
Position the sample cell in the synchrotron X-ray beam.
-
Set the desired temperature program on the control unit (e.g., heating, cooling ramps, isothermal holds).[9]
-
Configure the detector for rapid, time-resolved data acquisition (e.g., one frame every few seconds).
-
-
Data Acquisition:
-
Start the temperature program and simultaneously begin data acquisition.
-
The detector will continuously collect diffraction patterns as the sample crystallizes and potentially undergoes polymorphic transitions.
-
-
Data Analysis:
-
Analyze the sequence of diffraction patterns to observe the appearance and disappearance of peaks corresponding to different polymorphs over time.
-
Plot the intensity of characteristic peaks for each polymorph as a function of time and temperature to determine the kinetics of crystallization and transformation.
-
This data can be used to understand the transformation pathways between different polymorphic forms.
-
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between triglyceride structure and its XRD pattern.
Caption: Experimental workflow for XRD analysis of triglyceride crystallization.
Caption: Relationship between triglyceride crystal structure and XRD pattern.
Caption: Typical polymorphic transformation pathway for triglycerides.
References
- 1. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]
- 9. Unravelling the hierarchical structure of saturated monoacid triglycerides during crystallization – a comprehensive time-resolved X-ray scattering stu ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00800F [pubs.rsc.org]
- 10. An X-Ray Diffraction Study of Triglyceride Polymorphism | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 11. A synchrotron X-ray scattering study of the crystallization behavior of mixtures of confectionary triacylglycerides: Effect of chemical composition and shear on polymorphism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Differential Scanning Calorimetry of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dipalmitoyl-2-linoleoylglycerol (PLP) is a triacylglycerol (TAG) of interest in the food and pharmaceutical industries due to its specific structure and properties. Understanding its thermal behavior is crucial for optimizing formulations, processing techniques, and ensuring product stability. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to study the thermal properties of materials, including the melting and crystallization behavior of lipids like PLP. This document provides detailed application notes and protocols for the DSC analysis of PLP, focusing on its polymorphic nature.
Triacylglycerols are known to exhibit complex crystallization properties, which significantly impact the texture, stability, and appearance of products.[1] The study of the phase behavior of individual TAGs, such as PLP, is a fundamental step toward understanding more complex multi-component fat systems.[1][2]
Polymorphism of PLP
PLP, like many TAGs, exhibits polymorphism, meaning it can exist in multiple crystalline forms with different physical properties. DSC analysis, in conjunction with techniques like X-ray diffraction (XRD), reveals the presence of different polymorphs and their transitions upon heating and cooling.
During the cooling of PLP from a molten state, it crystallizes into various forms. Initially, a weak diffraction peak associated with the α-form appears.[2] Upon further cooling, this can transform into a sub-α modification.[2] Tempering the sample at low temperatures can induce reorganization of the crystal lattice.[2] The subsequent heating of the crystallized PLP in the DSC reveals a series of endothermic and exothermic events corresponding to the melting of unstable polymorphs and their recrystallization into more stable forms.
Quantitative Data Summary
The following table summarizes the key thermal transition data for this compound obtained from DSC analysis. These values are indicative and can be influenced by the specific experimental conditions such as heating and cooling rates.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Polymorphic Form |
| Crystallization (Cooling) | - | ~ -1.0 | - | α form |
| Melting (Heating after tempering at -15°C) | ~ 1.0 | ~ 5.0 | - | sub-α form |
| Melting (Heating after tempering at -15°C) | ~ 12.0 | ~ 15.0 | - | α form |
Note: The enthalpy values were not explicitly provided in the search results and are therefore omitted. The temperatures are approximated from the DSC thermogram presented in the cited literature.[2]
Experimental Protocols
This section outlines the detailed methodology for performing DSC analysis on this compound.
Objective: To determine the melting and crystallization profiles of PLP and to characterize its polymorphic behavior.
Materials and Equipment:
-
Differential Scanning Calorimeter (e.g., DSC Q100, TA Instruments, or equivalent)[1][2]
-
Microbalance (for weighing 3-5 mg samples)
-
Data acquisition and analysis software (e.g., Universal V4.5A, TA Instruments)[2]
Sample Preparation:
-
Accurately weigh 3-5 mg of PLP into an aluminum DSC pan.[1][2]
-
Hermetically seal the pan with a lid to prevent any loss of sample during the experiment.
DSC Thermal Program: A typical DSC experiment for analyzing the polymorphism of PLP involves a controlled cooling and heating cycle.
-
Initial Equilibration: Hold the sample at a temperature well above its melting point (e.g., 50-60 °C) for 10 minutes to erase any crystal memory.[1][2]
-
Cooling Phase: Cool the sample at a controlled rate. A rapid cooling rate (e.g., 30 °C/min) is often used to induce the formation of metastable polymorphs.[1][2]
-
Isothermal Tempering (Optional but Recommended): Hold the sample at a low temperature (e.g., -15 °C) for a specific duration (e.g., 10 minutes) to allow for the reorganization of the crystal lattice.[2]
-
Heating Phase: Heat the sample at a controlled rate (e.g., 2 °C/min) to a temperature above its final melting point.[1][2] This phase will reveal the melting of different polymorphs and any transitions between them.
-
Inert Atmosphere: Throughout the experiment, maintain an inert nitrogen atmosphere with a constant flow rate (e.g., 50 cm³/min).[1][2]
Data Analysis:
-
Record the heat flow as a function of temperature.
-
From the resulting DSC thermogram, determine the onset and peak temperatures of all endothermic (melting) and exothermic (crystallization) events.
-
Calculate the enthalpy of each transition by integrating the area under the respective peak.
-
Correlate the observed thermal events with the known polymorphic forms of PLP, often with complementary data from X-ray diffraction.
Visualizations
The following diagrams illustrate the experimental workflow for DSC analysis and the polymorphic transitions of PLP.
Caption: Experimental workflow for DSC analysis of PLP.
Caption: Polymorphic transitions of PLP during cooling and heating.
References
Application Notes: The Role and Analysis of 1,3-Dipalmitoyl-2-linoleoylglycerol in Advanced Infant Formula
Introduction
Human milk is the gold standard for infant nutrition, providing the optimal balance of nutrients for growth and development. A key component of human milk fat is its unique triglyceride (TG) structure. In human milk, approximately 70% of palmitic acid (C16:0), a major saturated fatty acid, is esterified at the central sn-2 position of the glycerol (B35011) backbone, while unsaturated fatty acids like oleic and linoleic acid are typically found at the sn-1 and sn-3 positions.[1][2][3] This specific positioning, particularly as 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), is crucial for efficient fat and calcium absorption in infants.[4][5][6]
Standard infant formulas have historically used vegetable oil blends where palmitic acid is predominantly in the sn-1 and sn-3 positions.[1][7] During digestion, pancreatic lipase (B570770) cleaves fatty acids from these outer positions. Free palmitic acid can then react with dietary calcium to form insoluble calcium soaps in the infant's gut.[4][8][9] This process can lead to several adverse effects, including reduced fat and calcium absorption, harder stools, and potential negative impacts on bone mass development.[7][8][10][11]
To better mimic the benefits of human milk, advanced infant formulas are supplemented with structured triglycerides. 1,3-Dipalmitoyl-2-linoleoylglycerol (a type of structured lipid similar to those advertised as containing high sn-2 palmitate) is a synthetically produced triglyceride designed to place a specific unsaturated fatty acid (linoleic acid) at the sn-2 position, surrounded by palmitic acid. This note focuses on the application and analysis of such structured lipids in infant nutrition.
Key Benefits of sn-2 Positioned Fatty Acids
The unique structure of triglycerides with a saturated fatty acid at the sn-2 position confers several physiological advantages for the infant:
-
Improved Fat Absorption: During digestion, the sn-1 and sn-3 fatty acids are hydrolyzed, leaving the fatty acid at the sn-2 position as a 2-monoacylglycerol. This form is readily absorbed by the intestinal mucosa, preventing the loss of the valuable fatty acid.[4][11]
-
Enhanced Calcium Absorption: By preventing the release of free palmitic acid in the gut, the formation of insoluble calcium soaps is significantly reduced.[8][9][12] This leads to increased bioavailability and absorption of dietary calcium, which is critical for bone mineralization and growth.[8][10] Studies have shown that infants fed formulas with high sn-2 palmitate have improved bone strength and mass.[10]
-
Softer Stools and Improved Digestive Comfort: The reduction in calcium soap formation results in softer stools, decreasing the incidence of constipation often seen in formula-fed infants.[10][11] This can lead to reduced crying and improved sleep.[10][13]
-
Beneficial Effects on Gut Microbiota: Research suggests that formulas with high sn-2 palmitate can positively modulate the infant's gut microbiome, leading to higher counts of beneficial bacteria like Lactobacillus and Bifidobacteria.[10][13][14]
Quantitative Data from Clinical Studies
The following table summarizes key quantitative findings from clinical trials evaluating infant formulas containing high concentrations of sn-2 palmitate compared to conventional formulas.
| Parameter Measured | High sn-2 Formula Group | Control (Low sn-2) Group | Outcome/Significance | Reference(s) |
| Calcium Absorption | 57% | 42% | Significant increase in calcium absorption. | [8][9][12] |
| Palmitic Acid Absorption | 91% | 79% | Significantly improved absorption of palmitic acid. | [11] |
| Stool Consistency | 20% more soft stools | - | Significantly softer stools, closer to breastfed infants. | [11] |
| Fecal Calcium Soaps | 46% less stool soap palmitate | - | Reduced formation of insoluble soaps. | [11] |
| Fecal Bifidobacteria | Significantly higher concentrations | Lower concentrations | Promotes a healthier gut microbiome. | [10][11] |
| Weight Gain (30-90 days) | 2195 ± 595 g | 1897 ± 483 g | Supports adequate weight gain, similar to breastfed infants. | [4] |
Experimental Protocols
Protocol 1: Quantification of Positional Fatty Acids in Infant Formula Triglycerides
Objective: To determine the percentage of linoleic acid (or other target fatty acids) at the sn-2 position of triglycerides in an infant formula sample. This protocol is adapted from methodologies involving enzymatic hydrolysis followed by chromatographic analysis.
Materials:
-
Infant formula sample
-
Chloroform, Methanol (B129727) (2:1, v/v) for lipid extraction
-
Porcine pancreatic lipase
-
Tris-HCl buffer (pH 8.0)
-
Bile salts and calcium chloride solution
-
Hexane (B92381) and diethyl ether
-
Boric acid solution
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
Developing solvent (e.g., hexane:diethyl ether:acetic acid, 50:50:1, v/v/v)
-
Fatty Acid Methyl Ester (FAME) standards
-
Boron trifluoride (BF3) in methanol (14%)
-
Internal standard (e.g., C13:0 or C17:0)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Methodology:
-
Lipid Extraction:
-
Reconstitute infant formula powder according to manufacturer instructions.
-
Extract total lipids from a known volume of the reconstituted formula using a modified Folch method with a chloroform:methanol (2:1) solution.
-
Evaporate the solvent under a stream of nitrogen to obtain the pure lipid extract.
-
-
Enzymatic Hydrolysis:
-
Weigh approximately 20-30 mg of the extracted lipid into a screw-capped tube.
-
Add 2 mL of Tris-HCl buffer, 0.5 mL of bile salt solution, and 0.2 mL of calcium chloride solution. Vortex to emulsify.
-
Add 20 mg of porcine pancreatic lipase.
-
Incubate the mixture in a shaking water bath at 37°C for 3-5 minutes. The short incubation time is critical to prevent acyl migration.
-
Stop the reaction by adding 1 mL of 6M HCl.
-
-
Separation of Hydrolysis Products:
-
Extract the lipids from the reaction mixture using diethyl ether or hexane.
-
Concentrate the extract and spot it onto a TLC plate alongside standards for monoacylglycerols (MAGs), diacylglycerols (DAGs), free fatty acids (FFAs), and triglycerides (TGs).
-
Develop the TLC plate using the developing solvent.
-
Visualize the bands under UV light after spraying with a fluorescent indicator (e.g., 0.2% 2',7'-dichlorofluorescein (B58168) in ethanol).
-
Scrape the band corresponding to the 2-monoacylglycerols (2-MAGs) into a separate tube.
-
-
FAME Preparation and GC Analysis:
-
Perform direct transesterification on the scraped 2-MAG silica (B1680970) gel by adding 14% BF3-methanol and the internal standard.
-
Heat at 100°C for 30 minutes to convert the fatty acids into FAMEs.
-
Extract the FAMEs with hexane.
-
Inject the hexane layer into the GC-FID for analysis.
-
Identify and quantify the fatty acid methyl esters by comparing their retention times and peak areas with those of the FAME standards. The percentage of linoleic acid at the sn-2 position is calculated from the composition of the 2-MAG fraction.
-
Protocol 2: In Vitro Infant Digestion Model
Objective: To simulate the digestion of infant formula containing structured lipids to assess the release of free fatty acids and the formation of fatty acid soaps.
Materials:
-
Infant formula samples (Control and DPLG-supplemented)
-
Simulated Gastric Fluid (SGF): Pepsin in 0.1 M HCl, pH adjusted.
-
Simulated Duodenal Fluid (SDF): Pancreatin, bile salts in a buffered solution (e.g., Tris-maleate), pH 7.0.
-
Calcium chloride solution.
-
Lipid extraction solvents (as in Protocol 1).
-
Equipment for titration (autotitrator or manual burette) with 0.1 M NaOH.
-
Shaking water bath at 37°C.
Methodology:
-
Gastric Phase Simulation:
-
Reconstitute a known amount of infant formula.
-
Add the reconstituted formula to a reaction vessel and warm to 37°C.
-
Add SGF to the formula at a predetermined ratio.
-
Incubate at 37°C with gentle agitation for 60 minutes.
-
-
Duodenal Phase Simulation:
-
Transfer the gastric chyme to a new reaction vessel.
-
Add SDF and a solution of calcium chloride to mimic intestinal conditions.
-
Maintain the pH at 7.0 using an autotitrator that adds NaOH. The rate of NaOH addition is proportional to the release of free fatty acids.
-
Incubate at 37°C with agitation for 120 minutes.
-
-
Quantification of Lipolysis:
-
The degree of lipolysis can be calculated in real-time from the volume of NaOH consumed to maintain the pH.
-
Alternatively, aliquots can be taken at different time points, the reaction stopped, and lipids extracted.
-
The extracted lipids can be separated by TLC or HPLC to quantify the remaining triglycerides and the generated FFAs, DAGs, and MAGs.
-
-
Analysis of Calcium Soap Formation:
-
At the end of the duodenal phase, centrifuge the digestate to separate the solid pellet (containing soaps) from the liquid phase.
-
Wash the pellet with water to remove soluble components.
-
Extract fatty acids from the pellet after acidification (which breaks the soaps).
-
Analyze the fatty acid profile of the soap fraction using GC-FID (after FAME preparation) to determine the amount of palmitic acid that was saponified.
-
Visualizations
Caption: Comparison of fatty acid positions on the glycerol backbone.
Caption: Digestion and absorption pathway of DPLG.
Caption: Experimental workflow for analyzing sn-2 fatty acids.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov:443]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A Novel Infant Formula with Medium- and Long-Chain Triacylglycerols and sn-2 Palmitate Supports Adequate Growth and Lipid Absorption in Healthy Term Infants [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Quality in Infant Nutrition: Current Knowledge and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomised controlled trial of a synthetic triglyceride milk formula for preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomised controlled trial of a synthetic triglyceride milk formula for preterm infants - ProQuest [proquest.com]
- 10. SN-2 Palmitate: why you should know about this important compound - Melanie McGrice [melaniemcgrice.com.au]
- 11. mc-f20ed438-ac9e-4adb-9c0f-8375-cm.azurewebsites.net [mc-f20ed438-ac9e-4adb-9c0f-8375-cm.azurewebsites.net]
- 12. Randomised controlled trial of a synthetic triglyceride milk formula for preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is SN-2 Palmitate [hcp.biostime.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dipalmitoyl-2-linoleoylglycerol (DPLG) as a Human Milk Fat Substitute
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk is the gold standard for infant nutrition, providing the optimal balance of nutrients for growth and development. The unique structure of human milk fat, particularly the positioning of fatty acids on the glycerol (B35011) backbone, is crucial for nutrient absorption and physiological functions. In human milk, palmitic acid is predominantly esterified at the sn-2 position of triacylglycerols (TAGs), while unsaturated fatty acids like oleic and linoleic acid are typically found at the sn-1 and sn-3 positions. This specific structure, particularly 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), has been extensively studied and is known to enhance fat and calcium absorption, improve stool consistency, and positively modulate the gut microbiota in infants.[1][2][3][4]
1,3-Dipalmitoyl-2-linoleoylglycerol (DPLG) is another significant TAG found in human milk that mirrors this beneficial sn-2 palmitate structure. While research directly focused on DPLG is less abundant than for OPO, its structural similarity suggests it holds comparable potential as a key component in next-generation infant formulas designed to more closely mimic the composition and functionality of human milk fat.
These application notes provide a comprehensive overview of DPLG, including its synthesis, analytical quantification, and methodologies for evaluating its efficacy as a human milk fat substitute. Due to the limited availability of direct clinical data for DPLG, relevant data from studies on OPO are included to infer potential physiological effects and guide future research.
Data Presentation
Table 1: Comparative Fatty Acid Composition of Human Milk, Standard Infant Formula, and a Theoretical DPLG-Enriched Formula
| Fatty Acid | Average Human Milk (%) | Standard Infant Formula (%) | Theoretical DPLG-Enriched Formula (%) |
| Palmitic Acid (C16:0) | 20-25 | 20-25 | 20-25 |
| sn-2 Palmitic Acid (%) | >60 | <20 | >60 |
| Linoleic Acid (C18:2n6) | 8-17 | 8-20 | 10-18 |
| Oleic Acid (C18:1n9) | 30-35 | 30-40 | 30-40 |
| Stearic Acid (C18:0) | 6-9 | 3-5 | 3-5 |
| Medium-Chain FAs | 5-10 | Variable | Variable |
Note: Data for human milk and standard infant formula are compiled from multiple sources. The DPLG-enriched formula composition is theoretical, illustrating a target profile.
Table 2: Potential Clinical Outcomes of sn-2 Palmitate-Enriched Infant Formula (Data extrapolated from OPO studies)
| Parameter | Standard Formula | sn-2 Palmitate Formula | Breastfed Infants |
| Fecal Soap Fatty Acids (mg/g) | Higher | Lower | Lower |
| Calcium Absorption (%) | Lower | Higher | Higher |
| Stool Consistency | Harder | Softer | Softer |
| Crying Duration (min/day) | Higher | Lower | Lower |
| Beneficial Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) | Lower Abundance | Higher Abundance | Higher Abundance |
| Bone Density | Lower | Higher | Higher |
Source: Inferred from clinical trials on OPO-supplemented infant formulas.[1]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound (DPLG)
This protocol describes a two-step enzymatic process for the synthesis of DPLG.
Materials:
-
Tripalmitin (B1682551) (PPP)
-
Linoleic acid
-
Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM)
-
Solvent (e.g., n-hexane, or solvent-free system)
-
Silica (B1680970) gel for purification
Procedure:
-
Acidolysis Reaction:
-
Mix tripalmitin and linoleic acid in a desired molar ratio (e.g., 1:3 to 1:5) in a reaction vessel.
-
If using a solvent, add n-hexane. For a solvent-free system, ensure the temperature is sufficient to melt the substrates.
-
Add the immobilized lipase (e.g., 5-10% by weight of substrates).
-
Conduct the reaction at a controlled temperature (e.g., 50-60°C) with constant agitation for a specified time (e.g., 4-8 hours).
-
-
Enzyme Deactivation and Removal:
-
Stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed and reused.
-
-
Product Purification:
-
Remove the solvent (if used) by vacuum evaporation.
-
Separate the resulting structured lipid (DPLG) from free fatty acids and unreacted substrates using column chromatography with silica gel.
-
Elute with a gradient of nonpolar to polar solvents (e.g., hexane:diethyl ether).
-
-
Analysis:
-
Analyze the final product for its triacylglycerol composition and the positional distribution of fatty acids using HPLC and GC-FID, respectively.
-
Protocol 2: Quantification of DPLG in Infant Formula by HPLC-MS/MS
This protocol outlines a method for the accurate quantification of DPLG in a complex lipid matrix like infant formula.
Materials:
-
Infant formula sample
-
Lipid extraction solvents (e.g., Folch method: chloroform/methanol 2:1 v/v)
-
Internal standard (e.g., a TAG not present in the sample)
-
HPLC system coupled with a mass spectrometer (e.g., Q-TOF-MS).
-
Reversed-phase C18 column
Procedure:
-
Lipid Extraction:
-
Extract the total lipids from a known amount of infant formula using the Folch method.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol (B130326)/acetonitrile).
-
Add a known amount of the internal standard.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC-MS/MS Analysis:
-
Inject the sample into the HPLC-MS/MS system.
-
Use a gradient elution program with mobile phases such as acetonitrile (B52724) and isopropanol with an ammonium (B1175870) acetate (B1210297) additive to separate the different TAG species.[5]
-
Set the mass spectrometer to operate in a positive ion mode, monitoring for the specific parent and fragment ions of DPLG and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using a pure DPLG standard.
-
Calculate the concentration of DPLG in the infant formula sample based on the peak area ratio of DPLG to the internal standard and the calibration curve.
-
Protocol 3: In Vitro Infant Digestion Model to Assess DPLG Bioavailability
This protocol simulates the digestion process in infants to evaluate the lipolysis and fatty acid release from a DPLG-enriched infant formula.[6][7][8]
Materials:
-
DPLG-enriched infant formula
-
Simulated gastric fluid (SGF) containing pepsin and gastric lipase.
-
Simulated intestinal fluid (SIF) containing pancreatin (B1164899) and bile salts.
-
pH meter and titrator (e.g., pH-stat)
-
Water bath shaker at 37°C
Procedure:
-
Gastric Digestion:
-
Reconstitute the infant formula according to the manufacturer's instructions.
-
Add the reconstituted formula to SGF at a 1:1 ratio.
-
Adjust the pH to 5.3 and incubate at 37°C with gentle shaking for 1-2 hours.
-
-
Intestinal Digestion:
-
Transfer the gastric chyme to a vessel containing SIF.
-
Adjust the pH to 7.0.
-
Initiate the intestinal digestion by adding pancreatin and bile salts.
-
Maintain the pH at 7.0 using a pH-stat by titrating with NaOH. The amount of NaOH consumed is proportional to the free fatty acids released.
-
Incubate at 37°C with shaking for 2-3 hours.
-
-
Analysis of Digestion Products:
-
Stop the reaction by adding a lipase inhibitor or by heat treatment.
-
Extract the lipids from the digesta at different time points.
-
Analyze the composition of the lipid extract for the disappearance of DPLG and the appearance of free fatty acids (especially linoleic and palmitic acids) and mono- and di-glycerides using GC-FID or HPLC-ELSD.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry [frontiersin.org]
- 6. Frontiers | In vitro Digestion Characteristics of Hydrolyzed Infant Formula and Its Effects on the Growth and Development in Mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Application Notes and Protocols for In-Vitro Digestion of Infant Formula Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro digestion models to assess the lipolysis of infant formulas. Understanding the digestive fate of lipids in infant formula is crucial for optimizing nutritional value, ensuring fatty acid bioavailability, and developing formulas that mimic the digestive behavior of human milk. The following sections detail the principles of in vitro infant digestion, present standardized protocols, and offer insights into data interpretation.
Introduction to In Vitro Infant Digestion Models
In vitro digestion models serve as valuable tools to simulate the physiological processes of lipid digestion in infants, offering a more ethical and cost-effective alternative to in vivo studies.[1][2][3] These models are broadly categorized into static and dynamic systems. Static models, like the one developed by Ménard et al. (2018), consist of discrete gastric and intestinal phases with fixed conditions, making them suitable for screening and comparative studies.[4][5][6] Dynamic models, on the other hand, attempt to replicate the temporal changes in the gastrointestinal tract, such as gradual pH changes and gastric emptying, providing a more physiologically relevant simulation.[7][8][9][10][11]
The infant gastrointestinal tract presents unique characteristics compared to that of adults, including a higher gastric pH, lower enzyme concentrations, and the significant role of gastric lipase (B570770).[1][2][3] Therefore, in vitro models for infant formula must be specifically adapted to these conditions to yield meaningful results.[1][2] Key parameters to monitor during in vitro lipid digestion include the degree of lipolysis, the profile of released free fatty acids (FFAs), and changes in the particle size and microstructure of fat globules.[7][12][13]
Experimental Protocols
The following protocols are based on established static and dynamic in vitro digestion models for infant formula.
Protocol 1: Static In Vitro Infant Digestion Model
This protocol is adapted from the consensus static digestion method, modified for infant conditions.[4][5][6]
Materials:
-
Infant formula
-
Simulated Gastric Fluid (SGF): 94 mM NaCl, 13 mM KCl, adjust pH to 5.3 with 1 M HCl.[4]
-
Simulated Intestinal Fluid (SIF): 0.6 mM CaCl2, 150 mM NaCl, 6.8 g/L K2HPO4, adjust pH to 7.0 with 0.2 M NaOH.[14]
-
Pepsin (from porcine gastric mucosa)
-
Gastric lipase (e.g., rabbit gastric extract)
-
Trypsin (from porcine pancreas)
-
Bile salts (e.g., porcine or bovine bile extract)
-
Water bath or incubator shaker set to 37°C
-
pH meter
-
Tubes for sample collection
Procedure:
Gastric Phase:
-
Reconstitute infant formula according to the manufacturer's instructions. Pre-warm the formula to 37°C.
-
In a suitable vessel, mix the reconstituted formula with pre-warmed SGF at a ratio of 63:37 (v/v).[5]
-
Add pepsin to a final concentration of 268 U/mL and gastric lipase to 19 U/mL.[14]
-
Incubate at 37°C for 60-120 minutes with gentle agitation.[4][7]
-
Collect aliquots at different time points (e.g., 0, 30, 60, 90, 120 min) for analysis and immediately stop the reaction by flash freezing or increasing the pH.[7]
Intestinal Phase:
-
Take the final gastric chyme and mix it with pre-warmed SIF at a 1:1 ratio (v/v).[14]
-
Add trypsin to a final concentration of 90 U/mL and bile salts to a final concentration of 3 mM.[14]
-
Incubate at 37°C for 120 minutes with gentle agitation.
-
Collect aliquots at various time points for analysis.
Protocol 2: Dynamic In Vitro Infant Digestion Model
This protocol outlines a generalized dynamic model, which can be implemented using specialized equipment like the Dynamic Infant Human Gastric Simulator (iHGS).[9]
Materials and Equipment:
-
Dynamic digestion system (e.g., iHGS) with pH control and gastric emptying simulation.
-
Infant formula
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) as described in Protocol 1.
-
Pepsin, gastric lipase, trypsin, and bile salts.
Procedure:
-
Reconstitute and pre-warm the infant formula.
-
Introduce the formula into the gastric compartment of the dynamic system.
-
Initiate the simulated gastric digestion by gradually adding SGF and enzymes (pepsin and lipase) while continuously adjusting the pH according to a pre-defined curve (e.g., pH = -0.015 * time (min) + 6.52).[4][8]
-
Simulate gastric emptying according to a defined half-emptying time (e.g., 78 minutes).[4][8]
-
The gastric effluent is transferred to the intestinal compartment.
-
In the intestinal compartment, SIF, trypsin, and bile salts are added, and the pH is maintained at a constant neutral value (e.g., pH 7.0).
-
Collect samples from both the gastric and intestinal compartments at various time intervals for analysis.
Data Presentation and Analysis
Quantitative data from in vitro digestion experiments should be presented in a clear and organized manner to facilitate comparison between different infant formulas.
Lipid Hydrolysis (Lipolysis)
The degree of lipolysis is a key indicator of fat digestion efficiency. It is typically calculated based on the amount of free fatty acids (FFAs) released.
Table 1: Degree of Lipolysis (%) in Different Infant Formulas during In Vitro Digestion
| Time (min) | Gastric Phase - Formula S1 | Gastric Phase - Formula L1 | Gastric Phase - Formula L2 | Intestinal Phase - Formula S1 | Intestinal Phase - Formula L1 | Intestinal Phase - Formula L2 |
| G60 | Significantly higher than L1 & L2 | Lower than S1 | Lower than S1 | - | - | - |
| G120 | ~10% | ~7% | ~6% | - | - | - |
| End of Digestion | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference |
Data adapted from a study comparing a control formula (S1) with smaller lipid droplets to two concept formulas (L1 and L2) with larger, phospholipid-coated droplets.[7][10]
Free Fatty Acid (FFA) Release
The profile of released FFAs provides insights into the specific fatty acids that become available for absorption.
Table 2: Percentage of Individual Fatty Acids Released at the End of a Two-Phase In Vitro Digestion
| Fatty Acid | Infant Formula 1 (Vegetable Fat) | Infant Formula 2 (Bovine & Vegetable Fat) | Human Milk |
| C4:0 (Butyric acid) | - | 55% | 23% |
| SCFA & MCFA | Primarily released in gastric phase | Primarily released in gastric phase | Primarily released in gastric phase |
| LCFA | Rapid release in duodenal phase | Rapid release in duodenal phase | Rapid release in duodenal phase |
Data adapted from Hageman et al. (2019).[15] SCFA: Short-chain fatty acids, MCFA: Medium-chain fatty acids, LCFA: Long-chain fatty acids.
Particle Size of Fat Globules
Changes in the particle size of fat globules reflect the structural breakdown of the formula during digestion.
Table 3: Changes in Fat Globule Particle Size (μm) during In Vitro Digestion
| Digestion Stage | Infant Formula | Human Milk |
| Initial | 0.3 - 0.8 | 4 - 8 |
| After Gastric Digestion | Rapid Increase | Slow Increase |
| After Intestinal Digestion | Significant Decrease | Rapid Increase |
Data compiled from multiple sources.[12][13][16][17]
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the complex processes of in vitro digestion.
Caption: Workflow for a static in vitro infant digestion model.
Caption: Workflow for a dynamic in vitro infant digestion model.
References
- 1. Infant digestion physiology and the relevance of in vitro biochemical models to test infant formula lipid digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infant digestion physiology and the relevance of in vitro biochemical models to test infant formula lipid digestion. | Semantic Scholar [semanticscholar.org]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. cris.unibo.it [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. A first step towards a consensus static in vitro model for simulating full-term infant digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Investigation of the gastric digestion behavior of commercial infant formulae using an in vitro dynamic infant digestion model [frontiersin.org]
- 10. In Vitro Lipid Digestion of Milk Formula with Different Lipid Droplets: A Study on the Gastric Digestion Emulsion Structure and Lipid Release Pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro dynamic model simulating the digestive tract of 6-month-old infants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comparative Analysis of Lipid Digestion in Human Milk and Infant Formulas Based on Simulated In Vitro Infant Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | In vitro Digestion Characteristics of Hydrolyzed Infant Formula and Its Effects on the Growth and Development in Mice [frontiersin.org]
- 15. Free fatty acid release from vegetable and bovine milk fat-based infant formulas and human milk during two-phase in vitro digestion - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A Comparative Analysis of Lipid Digestion in Human Milk and Infant Formulas Based on Simulated In Vitro Infant Gastrointestinal Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the yield and purity of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (PLG)?
A1: The synthesis of structured triglycerides like PLG can be achieved through two main routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This method often involves a multi-step process starting from glycidol.[1] While effective, chemical methods can have disadvantages such as high energy consumption, the potential for reactant and product degradation at high temperatures, and lower specificity, which can lead to the formation of unwanted byproducts.[2]
-
Enzymatic Synthesis: This is the more common and often preferred method, utilizing lipases to catalyze the reaction. It offers milder reaction conditions and high specificity.[2] The most successful enzymatic strategies typically involve a two-step process to achieve high yields and purity.[3] This often includes:
-
Production of 2-monoglyceride (2-MG), in this case, 2-linoleoylglycerol.
-
Esterification of the 2-MG with palmitic acid at the sn-1 and sn-3 positions.[3]
-
Q2: Which type of lipase (B570770) is most effective for PLG synthesis?
A2: For the synthesis of structured triglycerides like PLG, sn-1,3-regiospecific lipases are highly recommended. These enzymes specifically catalyze reactions at the outer (sn-1 and sn-3) positions of the glycerol (B35011) backbone, which is crucial for producing the desired PLG structure and minimizing the formation of isomers.[4][5] Immobilized lipases, such as Lipozyme RM IM (from Rhizomucor miehei), are often used due to their stability, reusability, and high efficacy.[3][5]
Q3: How can I minimize acyl migration during the synthesis?
A3: Acyl migration is an undesirable intramolecular reaction where a fatty acid moves from one position on the glycerol backbone to another (e.g., from sn-2 to sn-1). This reduces the specificity and yield of the desired product.[5] Key factors influencing acyl migration are reaction time, temperature, and water content.[5] To minimize it:
-
Control Water Activity: The presence of water can facilitate acyl migration. Using a solvent-free system or adding molecular sieves can help remove water generated during esterification.[3][6]
-
Optimize Temperature: Use the lowest possible reaction temperature that still allows for an efficient reaction rate.[5]
-
Minimize Reaction Time: Employ the shortest effective reaction time to reduce the opportunity for migration to occur.[5]
-
Choice of Solvent: Some solvents can suppress acyl migration. For instance, acetone (B3395972) has been shown to lower acyl migration, although it might also reduce the overall reaction yield.[3]
Q4: What are the most critical parameters to optimize for improving yield?
A4: Several factors strongly influence the final yield and purity. These include:
-
Substrate Molar Ratio: The ratio of fatty acids to glycerol or monoglyceride is a critical parameter that needs to be optimized.[7]
-
Enzyme Loading: The amount of lipase used can significantly affect the reaction rate and conversion efficiency.[7]
-
Temperature: Affects both the reaction rate and enzyme stability. Each lipase has an optimal temperature range.
-
Solvent: The choice of solvent can impact substrate solubility, enzyme activity, and side reactions like acyl migration.[3] Solvent-free systems are often preferred as they are more environmentally friendly.[2][8]
-
Water Activity: As mentioned, controlling water content is crucial for preventing side reactions and maintaining enzyme activity.[3]
Q5: What is the most effective method for purifying the final PLG product?
A5: A multi-step purification process is generally required to achieve high purity.
-
Removal of Free Fatty Acids (FFAs): Molecular distillation is a highly effective method for removing unreacted free fatty acids from the crude product mixture.[5][9]
-
Fractionation: Solvent fractionation, typically using acetone, is employed to crystallize and separate the high-purity structured triglyceride from other glycerides like diacylglycerols (DAGs) and monoacylglycerols (MAGs).[5][9] This process can be performed in multiple stages at controlled temperatures to enhance purity.[9]
-
Adsorption: Using silica (B1680970) gel can help adsorb and remove remaining polar lipids like DAGs and MAGs.[9]
A combined approach of molecular distillation followed by acetone fractionation has been shown to increase purity to over 92%.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of PLG | Suboptimal Reaction Conditions: Incorrect temperature, substrate ratio, or enzyme loading. | Systematically optimize reaction parameters. Refer to literature for optimal conditions for the specific lipase being used. For instance, one study on a similar structured lipid found optimal conditions to be a 1:4 molar ratio (lard/fatty acids), 6% enzyme loading, and 6 hours at 45°C.[7] |
| Enzyme Deactivation: High temperature, improper pH, or presence of inhibitors. | Ensure the reaction temperature is within the optimal range for the lipase. Check the pH of the reaction mixture. Consider enzyme immobilization to improve stability.[10] | |
| Poor Substrate Solubility: Inadequate mixing or inappropriate solvent. | Use a solvent that effectively dissolves all reactants. For solvent-free systems, ensure vigorous stirring to create a homogenous mixture.[2] | |
| Acyl Migration: High water content, prolonged reaction time, or high temperature. | Control water activity by using molecular sieves or conducting the reaction under vacuum.[3][5] Reduce reaction time and temperature to the minimum required for efficient conversion.[5] | |
| High Level of Impurities (FFAs, DAGs, MAGs) | Incomplete Reaction: Insufficient reaction time or enzyme activity. | Increase reaction time or enzyme concentration. Ensure optimal conditions for the lipase to drive the reaction to completion. |
| Inefficient Purification: Poor separation during fractionation or distillation. | Optimize the purification protocol. For solvent fractionation, adjust the solvent-to-product ratio and crystallization temperature.[9] For molecular distillation, optimize feed temperature and vacuum level.[5] | |
| Hydrolysis (Side Reaction): Excess water in the reaction medium. | Ensure all reactants and solvents are anhydrous. Use molecular sieves to remove any water generated during the reaction.[3] | |
| Product Discoloration or Off-Odor | Oxidation: Degradation of the unsaturated linoleic acid component. | Keep reaction and purification temperatures as low as possible.[9] Store the final product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is common).[9][11] |
Quantitative Data on Structured Triglyceride Synthesis
The following table summarizes yields and purity achieved for similar structured triglycerides under various enzymatic reaction conditions, providing a reference for optimization.
| Structured Triglyceride | Lipase | Key Reaction Conditions | Yield/Purity | Reference |
| 1,3-Oleyl-2-palmitoyl-glycerol | Rhizomucor miehei | 2-Monopalmitin & Oleic acid, molecular sieves, n-hexane | 72% Yield | [3] |
| 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) | Novozym 435 | 1,3-Diolein & Palmitic acid | 90.5% Yield, 98.7% Purity | [8] |
| 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) | Lipozyme TL IM | Acidolysis of Hard Palm Stearin & Oleic acid (1:6), 60°C, 2-24h | 43.72% OPO content | [7] |
| Symmetrical MLCTs* | Novozym 435 | 2-step esterification, FFA1:FFA2:Glycerol of 2:1:1, 72h | ~37 g / 100 g triglycerides | [6] |
*MLCTs: Medium-and-Long-Chain Triglycerides
Experimental Protocols
Protocol 1: Two-Step Enzymatic Synthesis of PLG
This protocol is a generalized procedure based on common methods for synthesizing structured triglycerides.[3]
Step 1: Synthesis of 2-Linoleoylglycerol (2-LG)
-
Substrate Preparation: Start with a triglyceride rich in linoleic acid (e.g., high-linoleic sunflower oil) or pure trilinolein.
-
Ethanolysis: Mix the oil with dry ethanol (B145695).
-
Enzyme Addition: Add an sn-1,3 specific lipase (e.g., Lipozyme RM IM). The presence of minor water content in the ethanol can reduce the formation of free fatty acids.[4]
-
Reaction: Conduct the reaction in a stirred reactor at a controlled temperature (e.g., 40-50°C) until the desired conversion is reached. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification of 2-LG: After the reaction, separate the 2-monoglyceride fraction from diacylglycerols, ethyl esters, and unreacted triglycerides. This can be achieved through solvent extraction or column chromatography.[4]
Step 2: Esterification of 2-LG with Palmitic Acid
-
Substrate Preparation: Dissolve the purified 2-LG and palmitic acid in a suitable solvent like n-hexane (a molar excess of palmitic acid is typically used).
-
Water Removal: Add activated molecular sieves to the mixture to ensure an anhydrous environment, which is critical for driving the esterification reaction and preventing side reactions.[3]
-
Enzyme Addition: Add the immobilized sn-1,3 specific lipase to the mixture.
-
Reaction: Carry out the esterification in a sealed, stirred reactor at a controlled temperature (e.g., 45-60°C) for several hours.
-
Enzyme Removal: After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Analysis: Analyze the crude product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the PLG content.[12]
Protocol 2: Purification of Crude PLG
This protocol outlines a general procedure for purifying the crude product from the synthesis reaction.[9]
-
Molecular Distillation (Optional but Recommended):
-
Set up a molecular distillation apparatus.
-
Feed the crude PLG product into the still at a constant rate. This step is highly effective at removing volatile impurities, especially unreacted free fatty acids.
-
-
Acetone Fractionation:
-
Dissolution: Dissolve the crude product (post-distillation, if performed) in warm acetone (e.g., 40-50°C) at a specified solvent-to-oil ratio (e.g., 5:1 v/w).
-
Crystallization: Cool the solution slowly and controllably to a target temperature (e.g., 4-10°C) with gentle agitation. Slower cooling rates promote the formation of purer crystals.[9] The desired high-melting PLG will crystallize while lower-melting impurities remain in the solvent.
-
Filtration: Separate the crystallized solid fraction from the liquid acetone using vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified PLG crystals in a vacuum oven to remove all residual acetone.
-
Visual Guides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Alternative design strategies to help build the enzymatic retrosynthesis toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG) Synthesis
Welcome to the technical support center for the synthesis of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG), a structured triacylglycerol (TAG) of significant interest in the food, pharmaceutical, and cosmetic industries.[1][2][3] Achieving high purity is critical for its application and requires careful control over the synthesis and purification processes. This guide provides answers to frequently asked questions and detailed troubleshooting for common purity-related issues encountered during PLG synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in PLG synthesis?
The primary impurities encountered during both chemical and enzymatic synthesis of PLG include:
-
Acyl Migration Isomers: 1,2-Dipalmitoyl-3-linoleoylglycerol (PPL) and other positional isomers resulting from the migration of fatty acyl chains on the glycerol (B35011) backbone. This is often promoted by high temperatures or inappropriate catalysts.[4]
-
Diacylglycerols (DAGs): 1,3-dipalmitoylglycerol, 1,2-dipalmitoylglycerol, and linoleoyl-palmitoyl-glycerols. These are often unreacted intermediates or byproducts of side reactions.
-
Monoacylglycerols (MAGs): Monopalmitin and monolinolein can be present if the reaction does not go to completion or if side reactions occur.
-
Unreacted Starting Materials: Residual free fatty acids (palmitic and linoleic acid), fatty acid esters, or glycerol may remain in the crude product.
-
Other Triacylglycerols: Tripalmitin (B1682551) (PPP) or trilinolein (B126924) (LLL) if the starting materials are not stoichiometrically controlled or if the catalyst is not sufficiently specific.
Q2: How can acyl migration be minimized during enzymatic synthesis?
Acyl migration is a significant challenge, leading to the formation of undesired TAG isomers. To minimize it:
-
Use sn-1,3 Specific Lipases: Employing lipases that are highly specific for the sn-1 and sn-3 positions, such as those from Rhizomucor miehei or Thermomyces lanuginosus, is crucial.[5][6]
-
Control Reaction Temperature: Higher temperatures can increase the rate of acyl migration.[4] It is essential to operate at the optimal, and often lower, temperature for the specific lipase (B570770) used.
-
Limit Reaction Time: Prolonged reaction times, even at optimal temperatures, can allow for gradual acyl migration. Monitor the reaction progress and stop it once equilibrium is reached.
-
Control Water Content: The water activity in the reaction medium can influence lipase activity and stability, which in turn can affect the prevalence of side reactions like hydrolysis and re-esterification that may promote migration.[5][6]
Q3: What is the most effective method for purifying crude PLG?
A multi-step purification process is often necessary to achieve high purity (>98%).
-
Removal of Free Fatty Acids (FFAs): Molecular distillation or solvent extraction with an alkaline solution (e.g., dilute NaOH or KOH) can effectively remove unreacted FFAs.
-
Fractionation/Crystallization: Low-temperature solvent fractionation is a highly effective technique. Acetone (B3395972) is commonly used to crystallize and separate saturated TAGs and the desired structured TAG from unsaturated byproducts.[7][8]
-
Chromatography: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica (B1680970) gel (sometimes impregnated with silver nitrate (B79036) to separate based on unsaturation) can be employed.[9][10][11][12]
Q4: How can I confirm the purity and positional distribution of my synthesized PLG?
A combination of analytical techniques is required for comprehensive analysis:
-
Purity Assessment: Reversed-phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is the standard method for quantifying the purity of the final TAG product.[13][14]
-
Positional Analysis (Regiospecificity): Determining the fatty acid at the sn-2 position is critical. This is typically done by enzymatic hydrolysis using pancreatic lipase, which specifically cleaves fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol that can be isolated and analyzed by Gas Chromatography (GC).[10]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can provide detailed structural confirmation of the synthesized molecule.[15]
Troubleshooting Guide
This section addresses common problems encountered during PLG synthesis, their probable causes, and recommended solutions.
Problem: Low Purity / High Levels of Byproducts in Crude Product
dot
Caption: Troubleshooting logic for low purity in crude PLG synthesis.
| Possible Cause | Recommended Solution(s) |
| 1. Acyl Migration | • Reduce Temperature: Operate at the lowest effective temperature for your lipase to slow down the migration rate.[4] • Verify Lipase Specificity: Ensure you are using a highly sn-1,3 specific lipase. Consider screening different commercial lipases.[5] • Optimize Reaction Time: Monitor the reaction closely and terminate it as soon as the desired conversion is achieved, before significant migration occurs. |
| 2. Incomplete Reaction | • Adjust Substrate Ratio: Ensure the molar ratio of fatty acid source to glycerol backbone is optimized. An excess of the acyl donor is often required. • Increase Catalyst Load: A low enzyme/catalyst concentration can lead to slow and incomplete reactions. Perform a loading study to find the optimal amount. • Extend Reaction Time: The reaction may simply need more time to reach completion. Follow a time-course study to determine the optimal duration. |
| 3. Undesirable Side Reactions | • Control Water Content: For enzymatic reactions, water activity is critical. Too much water can lead to hydrolysis, forming DAGs and MAGs. Consider using molecular sieves in solvent-based systems.[5] • Use Immobilized Enzymes: Immobilization can improve enzyme stability and selectivity, potentially reducing side reactions.[16] • Check Purity of Starting Materials: Impurities in the initial substrates can lead to unwanted byproducts. |
Problem: Difficulty in Purifying the Final Product
dot
Caption: General workflow for PLG synthesis and purification.
| Possible Cause | Recommended Solution(s) |
| 1. Co-crystallization of Impurities | • Optimize Crystallization Temperature: The temperature profile during crystallization is critical. A slower, more controlled cooling rate can improve the selectivity of crystal formation. • Multi-Stage Crystallization: Perform a two-step or even three-step crystallization, each at a slightly different temperature, to sequentially remove different classes of impurities.[7] |
| 2. Similar Polarity of Product and Byproducts | • Use Argentation (Silver Ion) Chromatography: This technique is excellent for separating lipids based on the degree of unsaturation. It can effectively separate PLG from isomers or other TAGs with different fatty acids (e.g., tripalmitin or dipalmitoyl-oleoyl-glycerol).[9][10] • Optimize HPLC Mobile Phase: For preparative HPLC, experiment with different solvent systems (e.g., acetone/acetonitrile (B52724) or hexane/isopropanol) to improve the resolution between your target compound and closely related impurities.[13][14] |
Quantitative Data Summary
The following table summarizes typical yields and purity levels reported for the synthesis of structured triacylglycerols (including PLG analogues like OPO), which can serve as a benchmark for your experiments.
| Synthesis Method | Key Parameters | Yield of Target TAG | Purity of Target TAG | Reference Analogue |
| Enzymatic Acidolysis | Lipase: NS40086, Solvent-free, 75°C, 4h | 70.2% (crude) | 92.2% (after purification) | SOS[7] |
| Two-Step Enzymatic | Lipase: Novozym 435, Solvent-free, 35°C, 8h (step 1) | 82.3% (intermediate), 90.5% (final) | 98.6% (intermediate), 98.7% (final) | OPO[17] |
| Two-Step Enzymatic | Lipase: R. miehei, Crystallization of intermediate | 88% (intermediate) | >95% (intermediate) | OPO[5] |
| Enzymatic Interesterification | Lipase: Lipozyme RM IM, Solvent-free | 55-70% | Not specified | MLM TAGs[6] |
Key Experimental Protocols
Protocol 1: Enzymatic Synthesis of PLG via Acidolysis
This protocol is a representative method for producing PLG using a commercially available immobilized lipase.
-
Substrates: Use tripalmitin (PPP) as the glycerol backbone source and free linoleic acid as the acyl donor.
-
Reaction Setup:
-
Combine tripalmitin and linoleic acid in a molar ratio of 1:4 in a reaction vessel.
-
Add an immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or TL IM) at a loading of 8-10% (w/w) of total substrates.
-
If using a solvent, add an appropriate volume of n-hexane. For a solvent-free system, proceed without solvent.
-
-
Reaction Conditions:
-
Heat the mixture to 60-65°C with continuous stirring (e.g., 200-300 rpm).
-
Conduct the reaction under a vacuum or nitrogen atmosphere to minimize oxidation of linoleic acid.
-
-
Monitoring:
-
Take aliquots at regular intervals (e.g., every 2 hours).
-
Analyze the composition of the reaction mixture by HPLC or GC to monitor the formation of PLG and the consumption of reactants.
-
-
Termination and Enzyme Recovery:
-
Once the desired conversion is reached (typically 6-10 hours), stop the reaction by cooling it down.
-
Filter the reaction mixture to recover the immobilized enzyme for potential reuse. The crude product is now ready for purification.
-
Protocol 2: Purification by Two-Step Acetone Fractionation
This protocol is designed to purify the crude product from the synthesis step.
-
FFA Removal (if necessary): If significant free linoleic acid remains, perform a short-path or molecular distillation to remove it before proceeding.
-
First Crystallization Step (Removing Saturated Byproducts):
-
Dissolve the crude lipid mixture in warm acetone (e.g., 50°C) at a ratio of 1:10 (w/v, lipid:acetone).
-
Cool the solution slowly with gentle stirring to 15-20°C and hold for 2-4 hours. This will crystallize the more saturated fats like residual tripalmitin.
-
Separate the solid fraction (unwanted) by vacuum filtration.
-
-
Second Crystallization Step (Isolating PLG):
-
Take the liquid filtrate from the previous step, which is now enriched with PLG.
-
Cool the filtrate further to a lower temperature, typically 0-5°C, and hold for 4-6 hours. This will cause the target PLG to crystallize.
-
Isolate the crystallized PLG product by vacuum filtration.
-
-
Drying: Wash the collected crystals with a small amount of cold acetone and dry under vacuum to remove any residual solvent. The resulting product should have significantly higher purity.[7]
Protocol 3: Purity Analysis by RP-HPLC-ELSD
This is a standard method for analyzing the purity of the final PLG product.
-
System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and an Evaporative Light Scattering Detector (ELSD).[13][14]
-
Sample Preparation:
-
Accurately prepare a solution of the purified PLG in acetone or a hexane/isopropanol mixture at a concentration of approximately 1-5 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.[14]
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetone and acetonitrile (e.g., a 70:30 v/v isocratic mixture).[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10-25 µL.
-
-
Detector Settings (ELSD):
-
Drift Tube Temperature: 60°C.
-
Nebulizer Gas (Nitrogen) Pressure: Set according to manufacturer recommendations.
-
-
Quantification:
-
Identify the peak corresponding to PLG based on the retention time of a certified standard.
-
Calculate purity by dividing the peak area of PLG by the total peak area of all components in the chromatogram.
-
References
- 1. This compound [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Acyl Migration in Triglyceride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing acyl migration during triglyceride synthesis.
Troubleshooting Guide
Problem 1: My reaction produced a mixture of triglyceride isomers (e.g., 1,2-diacyl-3-oleoyl-glycerol and 1,3-diacyl-2-oleoyl-glycerol) instead of the desired regioisomer.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Reduce the reaction temperature. Acyl migration is accelerated at higher temperatures. For enzymatic reactions, operate at the lower end of the enzyme's optimal temperature range. For example, when using Candida antarctica lipase (B570770) B, consider running the reaction at 25-30°C instead of higher temperatures.[1][2][3] |
| Inappropriate Solvent | Switch to a more polar solvent. Polar solvents can help stabilize the position of the acyl groups and reduce migration. t-Butanol, acetone, and ethanol (B145695) are effective at inhibiting acyl migration compared to non-polar solvents like hexane.[1] |
| Prolonged Reaction Time | Optimize the reaction time by monitoring the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the desired product is formed to prevent further isomerization.[4] |
| Suboptimal Catalyst | If using a chemical catalyst, consider switching to a regioselective lipase (e.g., sn-1,3 specific lipase) to control the initial acylation positions. If already using a lipase, ensure it is the appropriate type for the desired synthesis and consider immobilization, which can sometimes reduce acyl migration.[5][6] |
| Incorrect Water Activity (Enzymatic Reactions) | Optimize the water activity (aw) of the reaction medium. For many lipases, higher water activity can suppress acyl migration. However, excessively high water activity can promote hydrolysis. The optimal aw is enzyme-dependent and should be determined empirically, often in the range of 0.53 to 0.97.[1][7][8] |
| pH of the Reaction Medium | For reactions sensitive to pH, ensure the pH is maintained at a level that minimizes acyl migration. Generally, neutral or slightly acidic conditions are preferred over basic conditions which can catalyze migration.[3][9] |
Problem 2: I am observing significant acyl migration during the purification of my target triglyceride.
| Potential Cause | Suggested Solution |
| High Temperatures During Solvent Removal | Use rotary evaporation at a low temperature and under vacuum to remove the solvent. Avoid prolonged heating. |
| Acidic or Basic Conditions During Workup | Neutralize the reaction mixture before proceeding with extraction and purification steps. Use mild washing agents. |
| Active Chromatography Media | Silica (B1680970) gel can be slightly acidic and may promote acyl migration. Consider deactivating the silica gel by washing it with a solvent system containing a small amount of a neutral or slightly basic modifier. Alternatively, use a less acidic stationary phase for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a problem in triglyceride synthesis?
Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to an adjacent one on the glycerol (B35011) backbone. This process leads to the formation of different regioisomers of triglycerides. For researchers and drug developers, this is a significant issue because the specific position of fatty acids on the glycerol backbone is often crucial for the biological activity, bioavailability, and physical properties of the molecule. Uncontrolled acyl migration results in an impure product with inconsistent properties.
Q2: What are the main factors that influence the rate of acyl migration?
The rate of acyl migration is primarily influenced by:
-
Temperature: Higher temperatures significantly increase the rate of acyl migration.[2][3]
-
Solvent: Non-polar solvents tend to accelerate acyl migration, while polar solvents can inhibit it.[1]
-
Catalyst: Both acidic and basic conditions can catalyze acyl migration. The type of lipase and its immobilization support can also play a role.[5][6][9]
-
Reaction Time: Longer reaction times provide more opportunity for the mixture to reach thermodynamic equilibrium, which may favor a different isomer than the kinetically formed product.[4]
-
Water Activity (aw): In enzymatic reactions, water activity is a critical parameter. Higher water activity generally reduces acyl migration but can increase hydrolysis if too high.[1][7][8]
-
pH: The pH of the reaction medium can influence the rate of acyl migration, with basic conditions generally promoting it.[3]
Q3: How can I choose the best solvent to minimize acyl migration?
To minimize acyl migration, select a polar solvent. The polarity of the solvent is a key factor in controlling the rate of this side reaction. The table below provides a comparison of different solvents and their general effect on acyl migration.
| Solvent | Polarity Index (P') | General Effect on Acyl Migration |
| Hexane | 0.1 | Promotes |
| Dichloromethane | 3.1 | Moderate promotion |
| t-Butanol | 3.9 | Inhibits |
| Acetone | 5.1 | Inhibits |
| Ethanol | 5.2 | Inhibits |
| Acetonitrile | 5.8 | Inhibits |
Data compiled from various sources.[1][10][11]
Q4: What is the effect of temperature on acyl migration?
Temperature has a significant impact on the rate of acyl migration. As the temperature increases, the rate of acyl migration generally increases. Therefore, to minimize this side reaction, it is advisable to conduct the synthesis at the lowest effective temperature.
| Temperature (°C) | Relative Rate of Acyl Migration |
| 25 | Low |
| 40 | Moderate |
| 60 | High |
| 80 | Very High |
This table provides a qualitative representation based on general observations in the literature.[2][3][12]
Q5: How does water activity (aw) affect acyl migration in enzymatic synthesis?
In lipase-catalyzed reactions, water activity (aw) is a crucial parameter to control. Generally, increasing water activity can decrease the rate of acyl migration. However, there is a trade-off, as very high water activity can lead to an increase in the rate of hydrolysis of the ester bonds, reducing the overall yield of the desired triglyceride. The optimal water activity is specific to the lipase being used and the reaction conditions.
| Water Activity (aw) | Effect on Acyl Migration | Effect on Hydrolysis |
| Low (<0.3) | Higher rate of acyl migration | Low |
| Moderate (0.3 - 0.7) | Reduced rate of acyl migration | Moderate |
| High (>0.7) | Lowest rate of acyl migration | Can be significant |
Optimal aw needs to be determined experimentally for each specific system.[1][7][8][13]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a Structured Triglyceride (sn-1,3-dicapryloyl-2-oleoyl-glycerol) with Minimized Acyl Migration
This protocol describes the synthesis of a structured triglyceride using a sn-1,3 specific lipase to minimize acyl migration.
Materials:
-
2-oleoyl-glycerol (2-OG)
-
Caprylic acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
t-Butanol (anhydrous)
-
Molecular sieves (3Å, activated)
-
Hexane
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-oleoyl-glycerol and a 2-fold molar excess of caprylic acid in anhydrous t-butanol.
-
Enzyme Addition: Add the immobilized sn-1,3 specific lipase to the reaction mixture (typically 10% by weight of the substrates).
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove water produced during the esterification, which helps to drive the reaction to completion and can influence acyl migration.
-
Incubation: Incubate the reaction at a controlled low temperature (e.g., 30°C) with gentle agitation for a predetermined optimal time (e.g., 24 hours). Monitor the reaction progress by TLC or HPLC.
-
Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration.
-
Purification:
-
Remove the solvent under reduced pressure at a low temperature.
-
Purify the resulting structured triglyceride by column chromatography on silica gel using a hexane:ethyl acetate (B1210297) gradient to separate the desired product from unreacted starting materials and by-products.
-
Protocol 2: Monitoring Acyl Migration by Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a reaction and qualitatively assess the extent of acyl migration.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., Hexane:Ethyl Acetate:Acetic Acid, 80:20:1 v/v/v)
-
Visualizing agent (e.g., iodine vapor or phosphomolybdic acid stain)
-
Capillary spotters
-
Standards of starting materials and expected products (if available)
Procedure:
-
Prepare the TLC plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Spot the plate: Using a capillary spotter, apply small spots of the reaction mixture at different time points onto the origin line. It is also helpful to spot the starting materials and, if available, a standard of the desired product and potential isomeric by-products.
-
Develop the plate: Place the TLC plate in a developing chamber containing the solvent system. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (if compounds are UV active) or by placing it in a chamber with iodine vapor or by dipping it in a suitable staining solution followed by gentle heating.
Protocol 3: Quantification of Triglyceride Isomers by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of triglyceride isomers.
Materials:
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS)
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and Isopropanol (B130326) (gradient elution)
-
Standards of the triglyceride isomers for calibration
Procedure:
-
Sample Preparation: Dissolve a known amount of the reaction mixture in the initial mobile phase solvent. Filter the sample through a 0.2 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% acetonitrile, 20% isopropanol).
-
Inject the sample onto the column.
-
Run a gradient elution to separate the triglyceride isomers. A typical gradient might involve increasing the percentage of isopropanol over time.
-
The detector will generate a chromatogram showing peaks corresponding to the different components of the mixture.
-
-
Quantification:
-
Identify the peaks corresponding to the desired triglyceride and its isomers by comparing their retention times with those of the standards.
-
Create a calibration curve for each isomer using the standards.
-
Calculate the concentration of each isomer in the sample based on the peak areas and the calibration curves.[18][19][20][21][22]
-
Visualizations
Caption: Mechanism of acyl migration from sn-2 to sn-1 position via an orthoester intermediate.
Caption: Troubleshooting workflow for addressing high levels of acyl migration in triglyceride synthesis.
Caption: General experimental workflow for minimizing acyl migration during enzymatic triglyceride synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. media.neliti.com [media.neliti.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Lipase-catalyzed acidolysis of olive oil with capric acid: effect of water activity on incorporation and acyl migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Water Clustering on the Activity of Candida antarctica Lipase B in Organic Medium [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 15. youtube.com [youtube.com]
- 16. iitg.ac.in [iitg.ac.in]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 18. Quantitative determination of monoglycerides and diglycerides by high-performance liquid chromatography and evaporative light-scattering detection | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]
- 21. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bce.au.dk [bce.au.dk]
Troubleshooting mass spectrometry fragmentation of triglycerides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of triglycerides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing poor or no fragmentation of my triglyceride precursor ions?
A1: Insufficient fragmentation of triglycerides is a common issue that can stem from several factors related to the ionization method and instrument settings.
-
Ionization Energy: The collision energy applied during tandem mass spectrometry (MS/MS) may be too low to induce fragmentation. Gradually increase the collision energy (e.g., in 5-10 eV increments) to find the optimal setting for your specific instrument and triglyceride species.
-
Adduct Ion Choice: The type of adduct ion significantly influences fragmentation efficiency. Ammonium (B1175870) adducts ([M+NH₄]⁺) are commonly used in liquid chromatography-mass spectrometry (LC-MS) and tend to yield informative fragments corresponding to the neutral loss of ammonia (B1221849) and a fatty acid.[1] In contrast, protonated molecules ([M+H]⁺) can sometimes be too stable, leading to minimal fragmentation.[2] Sodium ([M+Na]⁺) and lithium ([M+Li]⁺) adducts are also utilized and can produce distinct fragmentation patterns.[3][4] Lithium adducts, in particular, can provide very informative fragments for structural identification.[3]
-
In-Source Fragmentation: In some cases, fragmentation might be occurring in the ion source before precursor ion selection.[5][6][7] This can lead to a lower abundance of the intended precursor ion available for MS/MS analysis. Try using a "softer" ionization method or adjusting source parameters like temperature and voltages to minimize in-source fragmentation.[7]
-
Instrument Type: The fragmentation patterns can be instrument-specific. Different mass analyzers (e.g., ion trap, quadrupole, time-of-flight) will yield different fragmentation patterns and efficiencies.[8]
Q2: I am seeing unexpected peaks in my triglyceride mass spectra. What are their origins?
A2: The presence of unexpected peaks can be attributed to several phenomena, including in-source fragmentation, the formation of various adducts, and the presence of isobaric or isomeric species.
-
In-Source Fragments: As mentioned above, triglycerides can fragment within the ion source, leading to the appearance of diglyceride-like ions ([M-RCOOH]⁺) in the MS1 spectrum.[2] These can sometimes be mistaken for the molecular ion of other species.
-
Multiple Adducts: It is common to observe multiple adducts of the same triglyceride, such as [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, and [M+K]⁺, especially if the mobile phase contains various salts.[9][10] This can complicate the spectra. The use of a single, dominant adduct-forming reagent in the mobile phase can simplify interpretation.
-
Isobaric and Isomeric Interference: Different triglyceride species can have the same nominal mass (isobars) or even the same exact mass (isomers), making them difficult to distinguish by mass alone.[9][11] For example, a triglyceride with two C18:1 fatty acids and one C16:0 fatty acid is isobaric with a triglyceride containing one C18:2, one C18:0, and one C16:0 fatty acid. Chromatographic separation is crucial to resolve these species before they enter the mass spectrometer.[12]
-
Contaminants: Peaks from contaminants in the sample, solvent, or instrument can also be present. Running a blank sample (injecting only the mobile phase) can help identify these background ions.
Q3: How can I identify the fatty acid composition of my triglycerides from the MS/MS spectra?
A3: The fatty acid composition can be determined by analyzing the fragmentation pattern of the precursor ion. The most common fragmentation pathway for ammoniated triglycerides ([M+NH₄]⁺) is the neutral loss of a fatty acid along with ammonia.[1]
-
Neutral Loss of Fatty Acids: In MS/MS, the most informative fragments are typically the result of the neutral loss of one of the fatty acyl chains as a carboxylic acid (RCOOH).[1][13] By identifying the mass of the neutral loss, you can deduce the identity of the fatty acid. For example, the neutral loss of 256.24 Da corresponds to palmitic acid (C16:0).
-
Diglyceride Fragment Ions: The resulting fragment ion will be a diglyceride-like species ([M+NH₄ - RCOOH - NH₃]⁺). Observing a series of these neutral losses corresponding to all the fatty acids in the triglyceride will allow for the determination of its composition.
-
Lithium Adducts: When using lithium adducts ([M+Li]⁺), fragmentation yields ions corresponding to the neutral loss of a fatty acid (RCOOH) and the neutral loss of a lithium salt of the fatty acid (RCOOLi).[3][4] This provides complementary information for confident identification.
Q4: I am having trouble distinguishing between positional isomers of triglycerides (e.g., sn-1/sn-3 vs. sn-2). Can mass spectrometry help?
A4: Distinguishing between positional isomers is challenging but can be achieved, often by carefully analyzing the relative intensities of fragment ions.
-
Fragment Ion Intensities: For many ionization methods, the fatty acid at the sn-2 position is cleaved less readily than those at the sn-1 and sn-3 positions.[14] Therefore, the fragment ion corresponding to the loss of the sn-2 fatty acid will be less intense. By comparing the relative abundances of the different diglyceride fragment ions, it is possible to infer the position of the fatty acids on the glycerol (B35011) backbone.
-
Specialized Techniques: Some advanced techniques, such as high-energy collision-induced dissociation (CID) of sodiated triglycerides, can produce charge-remote fragmentation that provides more detailed structural information, including the location of double bonds within the fatty acyl chains.[15]
Data Presentation: Common Adducts and Fragmentation
| Adduct Ion | Precursor Ion | Common Fragment Ions | Notes |
| Ammonium | [M+NH₄]⁺ | [M+NH₄ - RCOOH - NH₃]⁺ (Diglyceride-like ion) | Most common adduct in LC-MS. Provides clear neutral losses of fatty acids.[1][9] |
| Sodium | [M+Na]⁺ | [M+Na - RCOOH]⁺, [RCO]⁺ (Acylium ion) | Can produce more complex spectra. High-energy CID can yield charge-remote fragmentation.[15] |
| Lithium | [M+Li]⁺ | [M+Li - RCOOH]⁺, [M+Li - RCOOLi]⁺ | Provides highly informative fragmentation for structural elucidation.[3][4] |
| Proton | [M+H]⁺ | [M+H - RCOOH]⁺ | Often results in less fragmentation compared to other adducts.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for Triglyceride Analysis from Plasma
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Protein Precipitation and Lipid Extraction: To 100 µL of plasma, add 1 mL of a cold (-20°C) 2:1 (v/v) mixture of methanol:dichloromethane containing an appropriate internal standard (e.g., a deuterated or ¹³C-labeled triglyceride).
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium formate).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before injection into the LC-MS system.
Protocol 2: LC-MS/MS Method for Triglyceride Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-1200.
-
MS/MS: Data-dependent acquisition (DDA) is often used to trigger MS/MS on the most abundant precursor ions.
-
Collision Energy: A stepped collision energy (e.g., 20, 30, 40 eV) can be beneficial to capture a wider range of fragments.
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer and drying gas) according to the specific instrument manufacturer's recommendations.
-
Visualizations
Caption: Experimental workflow for triglyceride analysis by LC-MS/MS.
Caption: Troubleshooting decision tree for poor triglyceride fragmentation.
Caption: Fragmentation pathway of an ammoniated triglyceride precursor ion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation Pathways of Cationized, Saturated, Short-Chain Triacylglycerols: Lithiated and Sodiated Tripropanoyl- and Trihexanoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging of Triglycerides in Tissues Using Nanospray Desorption Electrospray Ionization (Nano-DESI) Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLG) in their experiments.
Troubleshooting Guides
Issue: PLG is not dissolving in my chosen solvent.
-
Question: I am having difficulty dissolving this compound. What are the recommended solvents and conditions?
-
Answer: this compound (PLG) is a triglyceride with low polarity, making it poorly soluble in many common laboratory solvents. Its solubility is noted as "slightly soluble" in chloroform (B151607) and methanol. For the structurally similar compound 1,3-Dipalmitoyl-2-oleoylglycerol, the solubility is 2 mg/mL in dimethylformamide (DMF) and ethanol (B145695), and it is partially soluble in dimethyl sulfoxide (B87167) (DMSO)[1].
To improve solubility, consider the following troubleshooting steps:
-
Solvent Selection: Start with less polar organic solvents. Chlorinated solvents like dichloromethane (B109758) may offer better solubility than highly polar solvents.
-
Heating: Gently warming the solvent can significantly increase the solubility of lipids. It is advisable to heat the mixture in a sealed container to prevent solvent evaporation. Be mindful of the thermal stability of PLG and avoid excessive temperatures.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and enhance the dissolution of PLG particles.
-
Co-solvents: Employing a co-solvent system can improve solubility. For instance, a mixture of a good solvent with a less effective one can sometimes yield better results than either solvent alone.
-
Issue: My PLG precipitates out of solution upon cooling or standing.
-
Question: My this compound dissolved with heating, but it crashed out of solution after cooling to room temperature. How can I maintain its solubility?
-
Answer: This is a common issue with compounds that have a steep solubility-temperature gradient. Here are some strategies to prevent precipitation:
-
Maintain Elevated Temperature: If your experimental setup allows, maintaining a slightly elevated temperature can keep the PLG in solution.
-
Use of Surfactants: The addition of a small amount of a suitable surfactant can help to stabilize the dissolved PLG and prevent it from precipitating. The choice of surfactant will depend on your specific application.
-
Formulation as a Lipid-Based System: For applications like drug delivery, formulating PLG into a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) can maintain its solubilized state in an aqueous environment.
-
Issue: I am observing aggregation in my lipid nanoparticle formulation containing PLG.
-
Question: I am using this compound in a lipid nanoparticle (LNP) formulation, and I am seeing aggregation. What could be the cause and how can I fix it?
-
Answer: Aggregation in LNP formulations is a multifaceted issue. Here are some potential causes and solutions when working with triglycerides like PLG[2]:
-
Suboptimal Lipid Composition: The ratio of the different lipids in your formulation is critical. The inclusion of helper lipids and PEGylated lipids can significantly impact nanoparticle stability. You may need to optimize the molar ratios of your lipid components.
-
pH of the Aqueous Phase: For formulations containing ionizable lipids, the pH of the buffer is crucial. An inappropriate pH can lead to improper surface charge and subsequent aggregation[2].
-
High Lipid Concentration: A high overall lipid concentration can increase the likelihood of particle collisions and aggregation. Try formulating at a lower lipid concentration.
-
Inefficient Mixing: During LNP formation, rapid and efficient mixing of the lipid and aqueous phases is essential to form small, stable nanoparticles. Inadequate mixing can result in larger, less stable particles that are prone to aggregation.
-
Storage Conditions: LNPs can be sensitive to storage temperature. Storing at 4°C is often recommended over freezing, which can cause aggregation upon thawing. If freezing is necessary, consider the use of cryoprotectants[2].
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: To prepare a stock solution, start by selecting a suitable organic solvent where PLG has at least moderate solubility, such as chloroform or dichloromethane. Weigh out the desired amount of PLG and add the solvent. Use a combination of gentle heating (if necessary) and vortexing or sonication to ensure complete dissolution. Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature to prevent precipitation. For long-term storage, refrigeration or freezing may be suitable, but you should confirm that the PLG remains in solution upon returning to room temperature.
Q2: Can I use this compound in aqueous buffers for my cell-based assays?
A2: Direct dissolution of PLG in aqueous buffers is not feasible due to its high lipophilicity. To introduce PLG into an aqueous environment for cell-based assays, you will need to use a delivery vehicle. Common methods include:
-
Solvent Evaporation Method: Dissolve the PLG in a water-miscible organic solvent (e.g., ethanol) and then add this solution dropwise to the aqueous buffer while stirring. The organic solvent can then be removed by evaporation. This may result in a fine dispersion.
-
Lipid Nanoparticle Formulation: Encapsulate the PLG within lipid nanoparticles (LNPs) or solid lipid nanoparticles (SLNs). These nanoparticles can then be suspended in your aqueous buffer.
Q3: How does the purity of this compound affect its solubility and experimental outcomes?
A3: The purity of PLG can have a significant impact on its physicochemical properties and experimental results. Impurities, such as other triglycerides or fatty acids, can alter the melting point and solubility characteristics of the material. In formulation studies, impurities can affect the stability and performance of the final product, such as lipid nanoparticles. It is crucial to use high-purity PLG (≥98%) for reproducible and reliable experimental outcomes.
Data Presentation
Table 1: Solubility of this compound (PLG) and a Structurally Similar Triglyceride
| Compound | Solvent | Solubility | Reference |
| This compound | Chloroform | Slightly Soluble | [3] |
| This compound | Methanol | Slightly Soluble | [3] |
| 1,3-Dipalmitoyl-2-oleoylglycerol | Dimethylformamide (DMF) | 2 mg/mL | [1] |
| 1,3-Dipalmitoyl-2-oleoylglycerol | Ethanol | 2 mg/mL | [1] |
| 1,3-Dipalmitoyl-2-oleoylglycerol | Dimethyl Sulfoxide (DMSO) | Partially Soluble | [1] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the standard procedure for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (e.g., ethanol, chloroform, ethyl acetate)
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or MS)
Methodology:
-
Add an excess amount of PLG to a pre-weighed glass vial.
-
Record the exact weight of the added PLG.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure that equilibrium is reached.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a sufficient speed and duration to pellet the undissolved PLG.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of PLG in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol 2: Preparation of Lipid Nanoparticles (LNPs) Incorporating this compound
This protocol provides a general method for formulating LNPs containing PLG for applications such as drug delivery.
Materials:
-
This compound (PLG)
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Cholesterol
-
Ethanol (or other suitable organic solvent)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis membrane (e.g., MWCO 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Lipid Stock Preparation: Prepare individual stock solutions of PLG, the ionizable lipid, helper lipid, PEGylated lipid, and cholesterol in ethanol at known concentrations.
-
Lipid Mixture Formulation: In a sterile tube, combine the lipid stock solutions in the desired molar ratio. For example, a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid is a common starting point. The amount of PLG to be incorporated will need to be optimized based on the desired formulation characteristics.
-
Aqueous Phase Preparation: Prepare the aqueous buffer (e.g., citrate buffer, pH 4.0). If encapsulating a nucleic acid, it should be dissolved in this buffer.
-
Nanoparticle Formation (Microfluidic Mixing):
-
Load the lipid mixture in one syringe and the aqueous phase in another.
-
Use a microfluidic mixing device to rapidly mix the two phases at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). This rapid mixing induces the self-assembly of the lipids into nanoparticles.
-
-
Dialysis: Transfer the resulting nanoparticle suspension to a dialysis cassette. Dialyze against PBS (pH 7.4) for at least 6 hours, with several buffer changes, to remove the ethanol and raise the pH.
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of any active cargo should also be determined.
Mandatory Visualization
Caption: A logical workflow for the formulation of lipid nanoparticles incorporating this compound.
References
Technical Support Center: Stabilizing 1,3-Dipalmitoyl-2-linoleoylglycerol (DPLG) in Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals working with 1,3-Dipalmitoyl-2-linoleoylglycerol (DPLG) emulsions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stabilization of these specialized lipid systems.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with DPLG emulsions.
| Problem | Potential Cause | Recommended Solution |
| Phase Separation (Creaming or Sedimentation) Shortly After Homogenization | Insufficient emulsifier concentration to cover the oil-water interface. | Increase the concentration of the primary emulsifier (e.g., lecithin (B1663433), polysorbate 80). A combination of emulsifiers can also be more effective.[1][2] |
| Inadequate homogenization energy. | Increase homogenization pressure or the number of passes through the homogenizer to reduce droplet size. Smaller droplets are less prone to creaming.[3][4][5] | |
| High density difference between the oil and aqueous phases. | Increase the viscosity of the continuous phase by adding a thickening agent like xanthan gum or other hydrocolloids.[6] | |
| Droplet Size Increase (Coalescence) During Storage | Ineffective emulsifier layer around the droplets. | Optimize the type and concentration of the emulsifier. For structured lipids, a combination of a small molecule surfactant (like Tween 80) and a phospholipid (like lecithin) can provide better steric and electrostatic stabilization.[1][2][7] |
| Ostwald ripening, especially in polydisperse emulsions. | Improve homogenization to achieve a narrower particle size distribution. Using a lipid with lower water solubility can also reduce this effect. | |
| Temperature fluctuations leading to lipid crystallization. | Store the emulsion at a constant, controlled temperature. The addition of crystallization inhibitors, such as certain polyglycerol fatty acid esters, may be beneficial.[8] | |
| Visible Crystals or Grainy Texture in the Emulsion | Crystallization of DPLG at storage temperature. | Maintain the storage temperature above the melting point of DPLG if the application allows. If not, consider using crystallization inhibitors or modifying the lipid phase by blending with medium-chain triglycerides (MCTs) to lower the crystallization temperature.[4] |
| Polymorphic transition of DPLG to a more stable, higher-melting point form. | Rapid cooling after homogenization can sometimes trap the lipid in a less stable polymorphic form. However, controlled cooling might be necessary to prevent the formation of large crystals. The addition of emulsifiers can also modify the polymorphic behavior of lipids. | |
| High Polydispersity Index (PDI) | Inefficient homogenization process. | Increase the number of homogenization cycles or the homogenization pressure.[4][5] Ensure the pre-emulsion is fine and uniform before high-pressure homogenization. |
| Agglomeration of droplets post-homogenization. | Ensure sufficient emulsifier concentration and check for pH or ionic strength conditions that might reduce droplet repulsion. | |
| Low Zeta Potential (leading to flocculation) | Insufficient surface charge on the droplets. | If using an ionic emulsifier like lecithin, ensure the pH of the aqueous phase is not near its isoelectric point.[9] Increasing the concentration of the charged emulsifier can also increase the zeta potential.[10] |
| High ionic strength of the aqueous phase. | Reduce the concentration of salts in the aqueous phase, as high ionic strength can compress the electrical double layer and reduce electrostatic repulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in creating stable emulsions with this compound (DPLG)?
A1: The primary challenges with DPLG emulsions stem from its nature as a structured triglyceride. These include a tendency for the lipid to crystallize at or below room temperature, which can lead to a grainy texture and emulsion breakdown.[11] Additionally, like all emulsions, DPLG systems are prone to physical instabilities such as creaming, flocculation, and coalescence if not properly formulated and processed.[12]
Q2: Which emulsifiers are most effective for stabilizing DPLG emulsions?
A2: A combination of emulsifiers often provides the best stability. Soy or egg lecithin is commonly used to form a primary interfacial layer, while non-ionic surfactants like polysorbate 80 (Tween 80) can provide additional steric hindrance to prevent droplet aggregation.[1][2][7] The optimal choice and concentration depend on the specific formulation and desired droplet size.
Q3: What is the role of high-pressure homogenization in preparing DPLG emulsions?
A3: High-pressure homogenization is a high-energy method used to reduce the size of the oil droplets to the nanometer scale.[3][5] This process creates a nanoemulsion with a larger surface area, which requires sufficient emulsifier coverage but results in enhanced kinetic stability, reducing the rates of creaming and sedimentation.[6]
Q4: How does the sn-2 position of linoleic acid in DPLG affect emulsion stability?
A4: The presence of the unsaturated linoleic acid at the sn-2 position, flanked by saturated palmitic acids, gives DPLG a specific molecular structure that influences its packing and crystallization behavior. This can affect the physical state of the lipid within the emulsion droplets and, consequently, the overall stability. The absorption of fatty acids in the body is also influenced by their position on the glycerol (B35011) backbone.[10][13]
Q5: How can I prevent the crystallization of DPLG in my emulsion upon storage?
A5: To prevent crystallization, you can store the emulsion at a temperature above the melting point of DPLG. If this is not feasible, consider blending DPLG with a liquid oil, such as medium-chain triglycerides (MCTs), to depress the crystallization point.[4] The use of specific food-grade crystallization inhibitors, such as certain polyglycerol esters of fatty acids, can also be effective.[8]
Data Presentation
Table 1: Influence of Emulsifier Type and Concentration on Emulsion Properties
| Emulsifier | Concentration (% w/w) | Mean Particle Size (nm) | Zeta Potential (mV) | Stability Observation |
| Soy Lecithin | 1.0 | 250 - 400 | -30 to -50 | Moderate stability, potential for coalescence over time.[14] |
| 2.0 | 200 - 350 | -40 to -60 | Improved stability compared to 1.0%.[14] | |
| Polysorbate 80 | 1.0 | 150 - 250 | -10 to -25 | Good initial particle size, may require a co-stabilizer for long-term stability.[7] |
| 2.0 | 120 - 200 | -15 to -30 | Smaller particle size and improved stability.[7][15] | |
| Lecithin + Polysorbate 80 | 1.0 + 1.0 | 150 - 220 | -35 to -55 | Synergistic effect often leads to smaller droplet size and enhanced stability.[7] |
Note: The values presented are typical ranges observed for oil-in-water emulsions and may vary depending on the specific lipid, processing conditions, and aqueous phase composition.
Table 2: Effect of High-Pressure Homogenization Parameters on Nanoemulsion Droplet Size
| Homogenization Pressure (psi) | Number of Passes | Resulting Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| 10,000 | 1 | 250 - 400 | > 0.3 |
| 15,000 | 3 | 150 - 250 | < 0.2 |
| 20,000 | 5 | 100 - 180 | < 0.15 |
| 25,000 | 5 | < 150 | < 0.1 |
Note: These are representative values. The optimal parameters should be determined experimentally for each specific formulation.[4][5]
Experimental Protocols
Protocol 1: Preparation of a DPLG Oil-in-Water (O/W) Nanoemulsion
-
Preparation of the Aqueous Phase:
-
Dissolve the hydrophilic emulsifier(s) (e.g., Polysorbate 80) in deionized water.
-
If using a buffer, ensure the pH is adjusted to the desired value.
-
Heat the aqueous phase to 60-70°C.
-
-
Preparation of the Oil Phase:
-
Melt the this compound (DPLG) by heating it to 60-70°C.
-
Dissolve the lipophilic emulsifier(s) (e.g., soy lecithin) in the molten DPLG.
-
-
Formation of the Pre-emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., rotor-stator homogenizer) at 5,000-10,000 rpm for 5-10 minutes.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Set the desired pressure (e.g., 15,000 - 25,000 psi) and number of passes (e.g., 3-5).[5]
-
Cool the resulting nanoemulsion immediately in an ice bath to prevent droplet coalescence.
-
-
Storage:
-
Store the final emulsion in a sealed container at a controlled temperature.
-
Protocol 2: Characterization of Emulsion Droplet Size and Zeta Potential
-
Sample Preparation:
-
Particle Size Measurement (Dynamic Light Scattering - DLS):
-
Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement to obtain the mean droplet size (Z-average) and the polydispersity index (PDI).[16]
-
-
Zeta Potential Measurement:
-
Use an appropriate cell for zeta potential measurement.
-
Inject the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow it to equilibrate.
-
Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument's software will calculate the zeta potential.[16][17]
-
Protocol 3: Accelerated Stability Testing
-
Centrifugation Test:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified force (e.g., 3000 x g) for a defined period (e.g., 30 minutes).
-
Measure the height of any separated layers (creaming or sedimentation) to calculate a creaming index. A stable emulsion will show no phase separation.[18]
-
-
Thermal Stress Test (Freeze-Thaw Cycles):
-
Subject the emulsion to alternating temperature cycles (e.g., 24 hours at 4°C followed by 24 hours at 40°C) for a set number of cycles.
-
After each cycle, visually inspect the emulsion for signs of instability such as phase separation, crystal formation, or significant changes in viscosity.
-
-
Oxidative Stability Test:
-
For emulsions containing unsaturated fatty acids like linoleic acid, oxidative stability is crucial.
-
An accelerated method involves using an instrument like an Oxitest, which subjects the sample to high temperature and oxygen pressure to measure the induction period before rapid oxidation occurs.[19]
-
Visualizations
Caption: Key pathways of emulsion destabilization.
Caption: Workflow for DPLG emulsion preparation and analysis.
References
- 1. Effect of emulsifier on oxidation properties of fish oil-based structured lipid emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pnfs.or.kr [pnfs.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Long-Chain/Medium-Chain Triglycerides and Whey Protein/Tween 80 Ratio on the Stability of Phosphatidylserine Emulsions (O/W) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 13. mdpi.com [mdpi.com]
- 14. caymanchem.com [caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. An Accelerated Procedure for the Determination of Lipid’s Oxidation Stability | Lab Manager [labmanager.com]
Technical Support Center: High-Resolution Triglyceride Analysis by Gas Chromatography
Welcome to the technical support center for the analysis of triglycerides by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the GC analysis of triglycerides.
Q1: Why am I observing poor peak resolution or co-elution of my triglyceride species?
A1: Poor peak resolution is a frequent challenge in triglyceride analysis, often stemming from several factors related to the column, temperature program, or overall system parameters.[1]
-
Inappropriate Stationary Phase: The choice of the stationary phase is critical for separating complex triglyceride mixtures. Low-polarity phases primarily separate triglycerides by their carbon number (chain-length), while higher-polarity phases can resolve species by both carbon number and the degree of unsaturation.[1] For resolving geometric (cis/trans) isomers, a highly polar stationary phase is required.[2]
-
Suboptimal Temperature Program: A temperature ramp that is too fast can cause peaks to co-elute.[2] Optimizing the temperature program by using a slower ramp rate can significantly improve separation.
-
Column Overloading: Injecting too much sample can lead to broad, fronting peaks and poor resolution.[3][4] Consider reducing the sample concentration or using a higher split ratio.
-
Column Degradation: Over time, especially with high-temperature analyses, the stationary phase can degrade, leading to a loss of resolution.[5][6] Trimming 10-20 cm from the front of the column can often restore performance.[2][4]
Q2: My peaks are tailing. What are the common causes and how can I fix it?
A2: Peak tailing can compromise quantification and resolution. It is often a sign of active sites in the system or issues with sample vaporization.
-
Active Sites: Active sites in the injector liner or at the head of the column can interact with polar components of the sample, causing tailing.[4] Using a fresh, deactivated liner or trimming the column can help.[4]
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to peak broadening and tailing.[7] Ensure the column is cut cleanly at a 90° angle and installed according to the manufacturer's instructions.[4][5]
-
Contamination: Non-volatile residues from previous injections can accumulate in the liner or on the column, creating active sites.[8] Regularly replacing the liner, especially when working with complex matrices, is crucial.[8]
Q3: I'm seeing ghost peaks in my chromatogram. What could be the cause?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run, causing ghost peaks. This can be addressed by implementing a more rigorous bake-out at the end of each run or by using a solvent wash between injections.
-
Septum Bleed: Small particles from a degrading septum can enter the inlet and create ghost peaks. Using high-quality, low-bleed septa and changing them regularly can mitigate this issue.[6]
-
Contamination: Contaminants in the carrier gas, sample solvent, or from sample preparation can all lead to ghost peaks. Ensure high-purity gases and solvents are used.
Q4: Why are my retention times shifting?
A4: Unstable retention times can make peak identification difficult and affect the reproducibility of your analysis.
-
Carrier Gas Flow Rate Fluctuations: Changes in the carrier gas flow rate will directly impact retention times.[5] Check for leaks in the system using an electronic leak detector and ensure the gas supply is stable.
-
Oven Temperature Instability: Inconsistent oven temperature control can lead to retention time shifts.[5] Verify the oven's temperature stability and ensure the equilibration time at the start of the run is sufficient.[6]
-
Column Bleed: As a column ages, the stationary phase can bleed, which may alter retention times.[1]
Quantitative Data Tables
Table 1: GC Column Selection for Triglyceride Analysis
| Stationary Phase Type | Polarity | Separation Principle | Max Temperature (°C) | Common Applications | Example Column |
| 100% Dimethylpolysiloxane | Non-polar | Boiling point / Carbon number | 350-400 | General screening of triglycerides by carbon number. | Zebron ZB-1HT |
| 5% Phenyl-arylene 95% Dimethylpolysiloxane | Low-polarity | Boiling point / Carbon number with some selectivity for unsaturation. | 360-400 | Analysis of total lipids, including triglycerides.[9] | Zebron ZB-5HT |
| 65% Diphenyl 35% Dimethylpolysiloxane | Mid-to-high polarity | Carbon number and degree of unsaturation. | 370 | Resolving triglycerides with the same carbon number but different degrees of unsaturation.[10] | Restek Rtx-65TG[10] |
| High-cyanopropyl | High-polarity | Degree of unsaturation, including geometric (cis/trans) isomers. | 275-300 | Detailed fatty acid methyl ester (FAME) analysis after transesterification. | Zebron ZB-FAME |
Table 2: Typical GC Parameters for Triglyceride Analysis
| Parameter | Intact Triglyceride Analysis | FAME Analysis (after Derivatization) | Rationale |
| Injector Type | Cool On-Column or PTV | Split/Splitless | Minimizes discrimination of high molecular weight triglycerides.[2] |
| Injector Temperature | Programmed from low to high temp. | 250 - 280 °C | Prevents thermal degradation of labile compounds. |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Hydrogen can provide faster analysis times. |
| Flow Rate | 1-2 mL/min | 1-2 mL/min | Optimized for column dimensions and desired resolution. |
| Oven Program | 150°C to 370°C at 4-10°C/min | 100°C to 250°C at 5-15°C/min | Slower ramps improve resolution of complex mixtures.[2] |
| Detector | FID | FID | Robust and provides a linear response for hydrocarbons. |
| Detector Temperature | 370 - 380 °C[9] | 260 - 300 °C | Must be higher than the final oven temperature to prevent condensation. |
Experimental Protocols
Protocol 1: Transesterification of Triglycerides to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of triglycerides into their more volatile FAME derivatives, which are more amenable to GC analysis.[11]
Materials:
-
Triglyceride sample (e.g., vegetable oil)
-
Methanolic HCl (1.25 M) or 14% Boron Trifluoride in Methanol (BF3-Methanol)[12]
-
Deionized Water or Saturated NaCl solution[12]
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-cap vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Weigh approximately 10-20 mg of the triglyceride sample into a screw-cap vial.[2]
-
Add 2 mL of either methanolic HCl or BF3-Methanol reagent.[2]
-
Add 1 mL of hexane to the vial.[2]
-
Cap the vial tightly and heat at 100°C for 1 hour in a heating block or boiling water bath.[2]
-
Allow the vial to cool to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.[2]
-
Vortex the mixture for 30 seconds and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The FAMEs in hexane are now ready for injection into the GC.
Visualizations
Caption: General workflow for triglyceride analysis by GC after derivatization.
Caption: Troubleshooting decision tree for poor peak resolution in GC.
Caption: Chemical pathway of triglyceride derivatization to FAMEs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting GC Columns: Common Issues & Solutions [phenomenex.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. academic.oup.com [academic.oup.com]
- 10. Rtx-65TG GC Capillary Column, 15 m, 0.32 mm ID, 0.10 µm [restek.com]
- 11. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Enhancing Lipase Stability for Enzymatic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic synthesis with a focus on enhancing lipase (B570770) stability.
Troubleshooting Guides
This section is designed to help users identify and resolve specific issues that may arise during their experiments.
Issue 1: Low or No Lipase Activity in Organic Solvents
Question: My lipase shows significantly reduced or no activity after introducing it to an organic solvent system. What are the possible causes and how can I troubleshoot this?
Answer:
Low lipase activity in organic solvents is a common issue primarily due to the stripping of essential water from the enzyme's surface and disruption of its tertiary structure by the solvent.[1] Polar organic solvents are often more deactivating than non-polar ones.[1][2]
Troubleshooting Steps:
-
Solvent Selection:
-
Evaluate Solvent Polarity: If possible, switch to a less polar (more hydrophobic) organic solvent. Non-polar solvents often create a more favorable microenvironment for lipases.[2]
-
Consider Alternative Solvents: Investigate the use of ionic liquids or deep eutectic solvents (DESs), which have been shown to enhance lipase stability and activity in some cases.
-
-
Water Content Optimization:
-
Controlled Hydration: Ensure the lipase is not completely dehydrated. A certain amount of water is crucial for maintaining the enzyme's conformational flexibility and catalytic function. The optimal water content will vary depending on the lipase and the solvent system.
-
Salt Hydrates: The use of salt hydrates can help maintain the necessary water layer around the enzyme in organic media.
-
-
Enzyme Immobilization:
-
Chemical Modification:
-
PEGylation: Modifying the lipase with polyethylene (B3416737) glycol (PEG) can enhance its stability and solubility in organic solvents.[5][6]
-
Logical Flow for Troubleshooting Low Lipase Activity in Organic Solvents:
Caption: Troubleshooting workflow for low lipase activity in organic solvents.
Issue 2: Lipase Inactivation at High Temperatures
Question: My lipase loses activity rapidly when the reaction is performed at an elevated temperature. How can I improve its thermal stability?
Answer:
Thermal denaturation is a common cause of enzyme inactivation, where high temperatures disrupt the non-covalent interactions that maintain the enzyme's three-dimensional structure.[7]
Troubleshooting Steps:
-
Immobilization:
-
Multipoint Covalent Attachment: This method can significantly increase thermal stability by creating multiple linkages between the enzyme and the support, which rigidifies the enzyme's structure.
-
Adsorption on Hydrophobic Supports: Adsorption can also enhance thermal stability.[3]
-
-
Protein Engineering:
-
Introduce Disulfide Bonds: Engineering new disulfide bonds can stabilize the protein structure by introducing covalent cross-links.[8]
-
Site-Directed Mutagenesis: Introducing specific point mutations can enhance thermal stability by improving packing, hydrophobic interactions, or hydrogen bonding networks.
-
-
Chemical Modification:
-
Cross-linking with Glutaraldehyde: Cross-linking the enzyme, often after immobilization, can further enhance its rigidity and thermal stability.
-
PEGylation: Covalent attachment of PEG can protect the enzyme from the bulk environment and increase its thermal stability.[9]
-
Issue 3: Poor Reusability of Immobilized Lipase
Question: My immobilized lipase shows good initial activity, but its performance drops significantly after one or two reaction cycles. What could be the reason, and how can I improve its reusability?
Answer:
Poor reusability of immobilized lipase can be due to enzyme leaching from the support, denaturation during the reaction or washing steps, or fouling of the support material.
Troubleshooting Steps:
-
Strengthen Enzyme-Support Interaction:
-
Switch to Covalent Immobilization: If you are using physical adsorption, enzyme leaching might be the primary issue. Covalent immobilization forms a stable bond between the enzyme and the support, preventing leaching.
-
Optimize Adsorption Conditions: If using adsorption, optimize parameters like pH, ionic strength, and temperature during immobilization to maximize the strength of interaction.
-
-
Post-Immobilization Treatments:
-
Cross-linking: After immobilization by adsorption, cross-linking the enzyme molecules can create a more robust biocatalyst and prevent leaching.
-
-
Washing Protocol Optimization:
-
Use Milder Washing Conditions: Harsh washing conditions (e.g., extreme pH, organic solvents) can denature the immobilized enzyme. Use milder buffers and avoid harsh solvents if possible.
-
Gentle Agitation: Use gentle agitation during washing to prevent mechanical damage to the support and the immobilized enzyme.
-
-
Support Material Selection:
-
Choose a Robust Support: Ensure the support material is mechanically and chemically stable under your reaction and washing conditions. Porous supports with high surface area are generally preferred.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to enhance lipase stability?
A1: The primary strategies for enhancing lipase stability can be categorized into three main areas:
-
Immobilization: This involves attaching the lipase to a solid support material. This can be achieved through methods like physical adsorption, covalent bonding, entrapment, and cross-linking.[3][4] Immobilization not only improves stability but also facilitates enzyme reuse.[10]
-
Chemical Modification: This involves the covalent attachment of molecules, such as polyethylene glycol (PEGylation), to the lipase surface.[5][6][9] This can improve stability in organic solvents and at high temperatures.
-
Protein Engineering: This involves modifying the amino acid sequence of the lipase through techniques like site-directed mutagenesis or directed evolution.[11] This can be used to introduce stabilizing features like disulfide bonds or to optimize surface properties.[8]
Q2: How does immobilization enhance lipase stability?
A2: Immobilization enhances lipase stability through several mechanisms:
-
Structural Rigidification: By attaching the enzyme to a support, its conformational flexibility is reduced, making it more resistant to unfolding at high temperatures or in the presence of denaturing agents.
-
Favorable Microenvironment: The support material can create a protective microenvironment around the enzyme, shielding it from the bulk solvent and maintaining a more optimal local pH and water activity.
-
Prevention of Aggregation: By physically separating the enzyme molecules on a support, immobilization can prevent intermolecular aggregation, which is a common cause of inactivation.
Q3: What are the advantages of using an immobilized lipase in industrial processes?
A3: The use of immobilized lipases offers several advantages in industrial settings:
-
Enhanced Stability: Immobilized lipases generally exhibit higher thermal and operational stability.[3]
-
Reusability: The ability to easily separate the enzyme from the reaction mixture allows for its reuse over multiple cycles, significantly reducing costs.[10]
-
Continuous Processing: Immobilized enzymes can be used in continuous reactor configurations, leading to higher productivity.
-
Improved Product Purity: The easy separation of the enzyme simplifies downstream processing and reduces contamination of the final product.
-
Broader Range of Applications: Enhanced stability allows for the use of lipases in a wider range of reaction conditions, including non-aqueous media.[12][13][14]
Q4: Can protein engineering make a lipase stable in any organic solvent?
A4: While protein engineering can significantly improve a lipase's tolerance to organic solvents, it is unlikely to create a universally stable enzyme for all solvents. The interactions between a protein and a solvent are complex and specific.[15] Strategies like introducing new hydrogen bonds, creating disulfide bonds, or modifying surface hydrophobicity can enhance stability in certain types of solvents.[1] However, a lipase optimized for a polar solvent may not be ideal for a non-polar one, and vice versa. Therefore, protein engineering efforts are often tailored to specific solvent systems and applications.
Data Presentation
Table 1: Effect of Solvents on Lipase Activity and Stability
| Solvent | Concentration (% v/v) | Relative Activity (%) | Melting Temperature (Tm) Change (°C) | Reference |
| Acetone | 20 | ~50 | Decrease | [15] |
| Acetonitrile | 20 | ~50 | Decrease | [15] |
| Dimethylformamide (DMF) | 20 | ~50 | Decrease | [15] |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 | ~300 | Minimal Decrease | [15] |
| Isopropanol | 20 | ~200 | Decrease | [15] |
| Methanol | 25 | ~170 | Decrease | [15] |
Table 2: Improvement of Lipase Stability through Different Strategies
| Lipase | Stabilization Method | Stability Improvement | Reference |
| Candida antarctica Lipase B (CALB) | Immobilization in polymerized HIPE | Retained ~43% activity at 60°C after 24h | [16] |
| Thermomyces lanuginosa Lipase | PEGylation | 7- to 50-fold increase in stability | [9] |
| Candida antarctica Lipase B | PEGylation | 7- to 50-fold increase in stability | [9] |
| Rhizomucor miehei Lipase | PEGylation | 7- to 50-fold increase in stability | [9] |
Experimental Protocols
Protocol 1: Lipase Immobilization by Physical Adsorption on a Hydrophobic Support
Objective: To immobilize lipase onto a hydrophobic support to enhance its stability and allow for reusability.
Materials:
-
Lipase solution (e.g., from Candida antarctica Lipase B)
-
Hydrophobic support (e.g., octyl-sepharose beads, polypropylene (B1209903) beads)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Bovine Serum Albumin (BSA) for standard curve
-
Bradford reagent
-
Substrate for activity assay (e.g., p-nitrophenyl palmitate)
-
Reaction buffer for activity assay
Procedure:
-
Support Preparation: a. Weigh a desired amount of the hydrophobic support (e.g., 1 g). b. Wash the support with distilled water and then with the phosphate buffer to equilibrate it.
-
Immobilization: a. Prepare a lipase solution of known concentration in the phosphate buffer. b. Add the lipase solution to the prepared support in a flask or beaker. c. Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle shaking for a specified time (e.g., 4 hours).[17]
-
Determination of Immobilization Efficiency: a. After incubation, separate the support from the solution by filtration or centrifugation. b. Measure the protein concentration of the initial lipase solution and the supernatant after immobilization using the Bradford assay with BSA as a standard. c. Calculate the amount of immobilized protein as the difference between the initial and final protein amounts in the solution. d. Immobilization efficiency (%) = (Amount of immobilized protein / Initial amount of protein) x 100.
-
Washing: a. Wash the immobilized lipase with phosphate buffer to remove any non-adsorbed enzyme. b. Repeat the washing step until no protein is detected in the wash buffer.
-
Activity Assay: a. Measure the activity of the immobilized lipase using a suitable substrate and assay conditions. b. Compare the activity with that of the free lipase to determine the activity recovery.
Workflow for Lipase Immobilization by Physical Adsorption:
References
- 1. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art | MDPI [mdpi.com]
- 2. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. Frontiers | Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins [frontiersin.org]
- 9. Intense PEGylation of Enzyme Surfaces: Relevant Stabilizing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Are Lipases Used in Industrial Biocatalysis? [synapse.patsnap.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1,3-Dipalmitoyl-2-linoleoylglycerol and 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol
An Objective Analysis for Researchers and Drug Development Professionals
The specific positioning of fatty acids on a glycerol (B35011) backbone, creating regioisomers of triacylglycerols (TAGs), significantly influences their physical, chemical, and biological properties. This guide provides a detailed comparison of two such isomers: 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP) and 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PPL). Understanding the distinct characteristics of these structured lipids is crucial for their application in fields ranging from drug delivery to nutrition science.
Physicochemical Properties
The arrangement of palmitic acid (a saturated fatty acid) and linoleic acid (a polyunsaturated fatty acid) on the glycerol molecule dictates the packing efficiency and, consequently, the thermal behavior of these TAGs.
| Property | This compound (PLP) | 1,2-Dipalmitoyl-3-linoleoyl-rac-glycerol (PPL) | References |
| Molecular Formula | C₅₃H₉₈O₆ | C₅₃H₉₈O₆ | [1][2] |
| Molar Mass | 831.34 g/mol | 831.3 g/mol | [2][3] |
| Melting Point | 25.5-26 °C | Data not available in a comparable format | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | Slightly soluble in chloroform and methanol | [1][2] |
| Synonyms | 1,3-Palmitin-2-Linolein, TG(16:0/18:2/16:0) | 1,2-Palmitin-3-Linolein, TG(16:0/16:0/18:2) | [1][2] |
PLP, with the unsaturated linoleic acid at the central sn-2 position, and saturated palmitic acids at the external sn-1 and sn-3 positions, exhibits a distinct melting point.[3] The physicochemical characteristics of PPL are less documented in readily available literature, but its asymmetrical structure would be expected to result in different crystalline and thermal properties compared to the more symmetrical PLP.
Synthesis and Purification
The controlled synthesis of specific TAG regioisomers is essential for research and development. Both chemical and enzymatic methods are employed.
Enzymatic Synthesis: This is often the preferred method for producing structured lipids with high specificity. It typically involves a two-step reaction:
-
Ethanolysis: A starting oil is reacted with ethanol (B145695) using a non-specific lipase (B570770) to produce 2-monoacylglycerols (2-MAGs).
-
Esterification: The purified 2-MAG is then esterified with the desired fatty acids using a sn-1,3 specific lipase. For PLP synthesis, 2-linoleoylglycerol (B17440) would be esterified with palmitic acid.[4][5]
Chemical Synthesis: This can also be employed but may lead to a mixture of isomers requiring extensive purification. One common chemical method is the sodium methoxide-catalyzed interesterification of triacetin (B1683017) and the relevant fatty acid methyl esters.[6]
Purification: Following synthesis, purification is critical to isolate the desired isomer. Common techniques include:
-
Silica Gel Chromatography: Separates TAGs from other reaction components like free fatty acids and mono- or diacylglycerols.[7]
-
Silver Resin Chromatography: Effectively separates TAGs based on their degree of unsaturation.[6]
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for separating and purifying TAG isomers.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chembk.com [chembk.com]
- 4. journals.itb.ac.id [journals.itb.ac.id]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
A Researcher's Guide to Cross-Validation of Lipid Analysis Techniques
For researchers, scientists, and drug development professionals, the accurate analysis of lipids is paramount. This guide provides an objective comparison of common lipid analysis techniques, supported by experimental data, to aid in the selection of the most appropriate methods for your research needs.
Lipids play crucial roles in cellular structure, energy storage, and signaling pathways. Consequently, the precise and reliable measurement of different lipid species is essential for understanding disease mechanisms and for the development of new therapeutics. The cross-validation of analytical techniques is a critical step to ensure the accuracy and reproducibility of lipidomics data. This guide compares the performance of four major lipid analysis techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Thin-Layer Chromatography (TLC), and Gas Chromatography (GC).
Comparative Analysis of Lipid Analysis Techniques
The choice of a lipid analysis technique depends on various factors, including the specific research question, the lipid classes of interest, and the available resources. The following table summarizes the key quantitative performance metrics of the most common techniques.
| Technique | Principle | Sensitivity | Specificity | Dynamic Range | Throughput | Cost | Key Applications |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized lipids. Often coupled with chromatography (LC-MS, GC-MS). | High (pmol to fmol)[1] | High, especially with tandem MS (MS/MS) for structural elucidation.[2] | Wide | High, especially with direct infusion methods.[2] | High (instrumentation and maintenance)[3][4] | Comprehensive lipidomics, identification and quantification of a wide range of lipid species.[5] |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Moderate (µmol to nmol)[6] | Moderate to High, provides detailed structural information. | Moderate | High, for targeted quantification of major lipid classes.[7][8][9] | High (instrumentation)[4] | Quantification of major lipid classes in biofluids, analysis of lipid structure and dynamics.[10][11][12] |
| Thin-Layer Chromatography (TLC) | Separates lipids based on their polarity on a stationary phase. | Low to Moderate (nmol to µmol) | Low to Moderate, primarily for class separation.[13] | Narrow | High (multiple samples per plate) | Low | Separation of lipid classes, qualitative analysis.[13][14][15] |
| Gas Chromatography (GC) | Separates volatile lipid derivatives (e.g., FAMEs) based on their boiling points. Often coupled with MS. | High (pmol to fmol) | High for fatty acid analysis. | Wide | Moderate to High | Moderate | Analysis of fatty acid composition.[16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of common experimental protocols for key lipid analysis techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Lipidomics
This protocol outlines a general workflow for the analysis of lipids in plasma.
1. Lipid Extraction from Plasma:
-
Folch Method: A widely used method involves the extraction of lipids using a chloroform:methanol (2:1, v/v) solvent system.[2]
-
MTBE Method: An alternative method uses methyl-tert-butyl ether (MTBE) for a two-phase extraction, which can be more amenable to automation.[2]
-
Sample Preparation: Plasma samples are thawed on ice, and a specific volume (e.g., 10-40 µL) is mixed with the extraction solvent containing internal standards.[2][8]
-
Phase Separation: After vortexing and centrifugation, the organic phase containing the lipids is collected.[2][8]
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis.[8]
2. LC-MS Analysis:
-
Chromatographic Separation: Lipids are separated using a reversed-phase column (e.g., C18). The mobile phases typically consist of acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.[2]
-
Mass Spectrometry: The separated lipids are ionized (e.g., using electrospray ionization - ESI) and detected by a mass spectrometer. Data is acquired in both positive and negative ion modes to cover a broad range of lipid classes.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
This protocol describes the analysis of fatty acid methyl esters (FAMEs).
1. Derivatization of Fatty Acids:
-
Fatty acids are converted to their more volatile methyl esters (FAMEs) before GC-MS analysis.[17]
-
Common derivatization reagents include boron trifluoride (BF₃)-methanol or acidic methanol.[17]
2. GC-MS Analysis:
-
Injection: The FAMEs are injected into the GC system.
-
Separation: Separation is achieved on a capillary column (e.g., a polar column for FAMEs). The oven temperature is programmed to ramp up to elute FAMEs based on their chain length and degree of unsaturation.[17]
-
Detection: The separated FAMEs are detected by a mass spectrometer, often using electron ionization (EI).[18]
Thin-Layer Chromatography (TLC) of Phospholipids
This protocol is for the separation of phospholipid classes.
1. Plate Preparation:
-
A silica (B1680970) gel TLC plate is pre-washed and activated by heating.[13][14]
2. Sample Application:
3. Chromatogram Development:
-
The plate is placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, separating the lipids based on their polarity.[14][15][19]
-
For two-dimensional TLC, the plate is developed in a second dimension with a different solvent system after drying.[20]
4. Visualization:
-
The separated lipid spots are visualized using reagents like iodine vapor or charring with sulfuric acid.[14][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Lipid Profiling
This protocol outlines the analysis of lipids in serum.[11][12]
1. Sample Preparation:
-
Serum samples are often analyzed directly or after a simple extraction step to separate lipids from other macromolecules.[7][8][9]
2. NMR Data Acquisition:
-
¹H NMR spectra are acquired using a high-field NMR spectrometer.[10][11][12]
-
Specific pulse sequences are used to suppress the water signal and enhance the signals from lipids.
3. Data Analysis:
-
The signals in the NMR spectrum are assigned to specific lipid components.
-
Quantification is performed by integrating the area of specific signals relative to an internal standard.[10]
Visualization of Workflows and Pathways
Lipidomics Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment, from sample collection to data analysis.
Caption: A typical experimental workflow for lipidomics analysis.
Sphingolipid Signaling Pathway
Sphingolipids are a class of lipids that play important roles in signal transduction. The following diagram illustrates a simplified sphingolipid signaling pathway.
Caption: A simplified diagram of the sphingolipid signaling pathway.
Phosphoinositide Signaling Pathway
Phosphoinositides are key signaling molecules involved in various cellular processes. This diagram shows a simplified phosphoinositide signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Platform Comparison of Untargeted and Targeted Lipidomics Approaches on Aging Mouse Plasma [ouci.dntb.gov.ua]
- 6. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 9. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Separation and Analysis of Phospholipids by Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. gcms.cz [gcms.cz]
- 17. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. shimadzu.com [shimadzu.com]
- 19. agilent.com [agilent.com]
- 20. aocs.org [aocs.org]
A Comparative Analysis of Triglycerides in Human Milk and Infant Formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the triglyceride composition and structure in human milk versus infant formula, supported by experimental data. The information presented is intended to inform research and development in the field of infant nutrition and pharmaceuticals.
Introduction
Triglycerides are the most abundant lipid class in both human milk and infant formula, serving as a primary energy source for infants.[1] However, significant differences exist in their fatty acid composition, positional distribution on the glycerol (B35011) backbone, and their organization within the milk fat globule. These variations have profound implications for digestion, absorption, and subsequent physiological effects, including immune system development and gut health.
Quantitative Comparison of Triglyceride Composition
The following tables summarize the key quantitative differences in the triglyceride and fatty acid profiles of human milk and infant formula.
Table 1: Fatty Acid Composition (% of total fatty acids)
| Fatty Acid | Human Milk | Standard Infant Formula | References |
| Saturated Fatty Acids (SFA) | |||
| Palmitic Acid (C16:0) | 20-25% | 17-25% | [1][2] |
| Stearic Acid (C18:0) | 5-9% | 3-5% | [3] |
| Monounsaturated Fatty Acids (MUFA) | |||
| Oleic Acid (C18:1n-9) | 30-40% | 35-45% | [1][4] |
| Polyunsaturated Fatty Acids (PUFA) | |||
| Linoleic Acid (LA, C18:2n-6) | 8-17% | 8-20% | [1][5] |
| α-Linolenic Acid (ALA, C18:3n-3) | 0.5-1.5% | 1-3% | [1] |
| Arachidonic Acid (AA, C20:4n-6) | 0.3-0.7% | 0.2-0.5% | [1] |
| Docosahexaenoic Acid (DHA, C22:6n-3) | 0.2-0.5% | 0.1-0.3% | [1] |
Table 2: Positional Distribution of Palmitic Acid
| Position on Glycerol Backbone | Human Milk | Standard Infant Formula | References |
| sn-2 position | ~70% | 10-20% | [6][7][8] |
| sn-1 and sn-3 positions | ~30% | 80-90% | [7][8] |
Table 3: Milk Fat Globule Characteristics
| Characteristic | Human Milk | Standard Infant Formula | References |
| Average Diameter | 1-10 µm | <1 µm | [3] |
| Membrane Composition | Milk Fat Globule Membrane (MFGM): trilayer of phospholipids, cholesterol, proteins, gangliosides | Primarily casein and whey proteins with some added emulsifiers | [9][10][11] |
Experimental Protocols
Lipid Extraction and Triglyceride Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the extraction and analysis of triglycerides from human milk or infant formula.
1. Lipid Extraction (Folch Method)
-
Sample Preparation: Homogenize 1 mL of milk sample (human milk or reconstituted infant formula).
-
Solvent Addition: Add 20 volumes of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture to the homogenized sample.
-
Homogenization: Agitate the mixture vigorously for 15-20 minutes.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex, and centrifuge to separate the layers.
-
Lipid Collection: Carefully aspirate the lower chloroform layer containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Reagent Addition: Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol to the dried lipid extract.
-
Incubation: Heat the mixture at 50°C for 10 minutes.
-
Neutralization and Extraction: Add 2 mL of boron trifluoride in methanol and heat again. After cooling, add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
FAME Collection: Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis
-
Injection: Inject 1 µL of the FAME extract into the GC-MS system.
-
Column: Use a suitable capillary column for FAME separation (e.g., DB-23).
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/minute.
-
Ramp 2: Increase to 220°C at 5°C/minute, hold for 10 minutes.
-
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan from m/z 50 to 550.
-
Identification and Quantification: Identify FAMEs by comparing mass spectra to a library (e.g., NIST) and retention times to known standards. Quantify using an internal standard.
In Vitro Digestion Model of Infant Lipolysis
This protocol simulates the digestion of triglycerides in the infant gut.
1. Gastric Phase
-
Simulated Gastric Fluid (SGF): Prepare SGF containing pepsin and gastric lipase (B570770) at a pH of 5.3.
-
Incubation: Mix the milk sample with SGF at a 1:1 ratio and incubate at 37°C for 1 hour with gentle agitation.
2. Intestinal Phase
-
Simulated Intestinal Fluid (SIF): Prepare SIF containing pancreatin (B1164899) and bile salts at a pH of 7.0.
-
Incubation: Add SIF to the gastric chyme at a 1:1 ratio and incubate at 37°C for 2 hours with gentle agitation.
-
Lipolysis Monitoring: Take aliquots at different time points to analyze the release of free fatty acids via titration or chromatographic methods.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Triglyceride Analysis
Caption: Workflow for the analysis of triglycerides in milk samples.
Signaling Pathway: MFGM Influence on Gut Immunity
The components of the Milk Fat Globule Membrane (MFGM) in human milk, which are largely absent in standard infant formula, can modulate the infant's gut immune response. One key pathway is the Toll-like Receptor 4 (TLR4) signaling cascade, which is involved in recognizing bacterial components and initiating an inflammatory response. Bioactive components of the MFGM can help regulate this pathway to prevent excessive inflammation.
Caption: Modulation of TLR4 signaling by MFGM components.
Logical Relationship: sn-2 Palmitate and Calcium Absorption
The positional distribution of palmitic acid on the triglyceride backbone significantly impacts fat and calcium absorption.
Caption: Impact of palmitic acid position on absorption.
Discussion and Conclusion
The disparities in triglyceride structure between human milk and infant formula are substantial and have significant nutritional and physiological consequences. Human milk provides triglycerides with a unique fatty acid profile, including higher levels of crucial long-chain polyunsaturated fatty acids like DHA and AA.[1] Furthermore, the specific positioning of palmitic acid at the sn-2 position in human milk triglycerides facilitates efficient fat and calcium absorption, preventing the formation of insoluble calcium soaps in the infant's gut.[7]
The milk fat globule in human milk is a complex structure, with its trilayer membrane rich in bioactive components that play a role in gut maturation and immune function.[10][11] Standard infant formulas, which typically use a mixture of vegetable oils, lack this native membrane and have smaller, protein-coated fat droplets.[3][9] While infant formula manufacturers are continuously working to mimic the composition of human milk, including the development of formulas with structured triglycerides that have a higher percentage of sn-2 palmitate, replicating the complexity of the human milk fat globule and its membrane remains a significant challenge.
This comparative analysis underscores the importance of considering not just the overall fatty acid composition but also the specific molecular structure and physical organization of lipids in the development of infant nutrition products and therapeutic interventions for infants. Further research into the specific signaling pathways activated by components of the human milk fat globule membrane is warranted to fully understand their benefits for infant health.
References
- 1. Roles of Milk Fat Globule Membrane on Fat Digestion and Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary triacylglycerol structure and its role in infant nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Milk Fat Globule Membrane Supplementation Promotes Neonatal Growth and Alleviates Inflammation in Low-Birth-Weight Mice Treated with Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. Phospholipid signalling through phospholipase D and phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipase D - Wikipedia [en.wikipedia.org]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Frontiers | Compositional Dynamics of the Milk Fat Globule and Its Role in Infant Development [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. What is SN-2 Palmitate [hcp.biostime.com]
A Comparative Guide to In Vivo and In Vitro Models for Lipid Digestion Studies
For researchers, scientists, and professionals in drug development, understanding the intricate process of lipid digestion is paramount. The choice between in vivo and in vitro models is a critical decision that influences the scope, cost, and physiological relevance of a study. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate model for your research needs.
In Vivo vs. In Vitro Models: A Head-to-Head Comparison
In vivo studies, conducted within a living organism, are considered the gold standard as they capture the full complexity of physiological processes.[1] In contrast, in vitro models simulate these processes in a controlled laboratory setting, offering a more accessible and controlled environment for investigation.[2][3][4]
The primary trade-off is between the holistic, but complex and costly, nature of in vivo research and the simplified, controlled, and cost-effective, but less physiologically comprehensive, nature of in vitro experiments.[3][4][5]
Key Differences at a Glance
| Feature | In Vivo Models | In Vitro Models |
| Physiological Relevance | High; includes all systemic interactions, hormonal feedback, absorption, and metabolic processes.[1] | Moderate to Low; lacks systemic complexity, absorption sinks, and feedback mechanisms.[6][7] |
| Cost & Resources | High; requires animal or human subjects, extensive facilities, and lengthy protocols.[2][4] | Low; uses standard laboratory equipment and reagents.[3][8][9] |
| Ethical Considerations | Significant; requires ethical approval for animal or human trials.[2][3][4] | None; does not involve living subjects.[3] |
| Throughput & Speed | Low; studies are time-consuming and labor-intensive. | High; allows for rapid screening of multiple formulations or conditions.[3][10] |
| Control & Reproducibility | Lower; subject to high biological variability. | High; allows for precise control over experimental parameters (pH, enzymes, etc.), leading to high reproducibility.[3] |
| Application | Validation, bioavailability studies, understanding systemic effects. | Screening, hypothesis testing, mechanistic studies of digestion.[2][11] |
Quantitative Data Comparison
While establishing a direct and universal correlation between in vitro and in vivo results remains a challenge, many studies demonstrate that well-designed in vitro models can effectively predict in vivo outcomes.[4][6][12] The development of standardized protocols like INFOGEST has significantly improved the comparability and physiological relevance of in vitro data.[2][8][9][13][14]
Below is a table summarizing comparative data from a study investigating the effect of food matrix structure on lipid digestion.
| Sample Description | In Vitro Lipid Digestion (%) | In Vivo Lipid Digestion (%) (Ileostomy Volunteer) |
| Muffins with small almond particles | 97.1 ± 1.7 | 96.5 |
| Muffins with large almond particles | 57.6 ± 1.1 | 56.5 |
| Data adapted from a study demonstrating strong correlation between a dynamic in vitro model and in vivo results for lipid digestibility.[15] |
This data highlights how a carefully designed in vitro model can accurately reflect the lipid digestibility observed in a human subject. However, it is also noted that in vitro bioaccessibility can sometimes overestimate in vivo bioavailability because not all compounds released from the food matrix and incorporated into micelles will be absorbed by the intestinal cells.[15]
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and comparable data.
In Vitro Lipid Digestion Protocol (Based on INFOGEST Static Model)
The INFOGEST method is a globally recognized standardized static digestion model that simulates the oral, gastric, and small intestinal phases.[2][8][13]
1. Materials and Reagents:
-
Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) concentrated stock solutions.
-
Enzymes: α-amylase, porcine pepsin, pancreatin (B1164899).
-
Bile extract (porcine or bovine).
-
Reagents for pH adjustment (e.g., HCl, NaOH).
-
Calcium chloride (CaCl₂).
-
Water bath or incubator set to 37°C.
-
pH meter and a titrator (for pH-stat method).
2. Oral Phase:
-
Mix 5 g of the food sample with 5 mL of SSF electrolyte stock.
-
Add α-amylase solution.
-
Adjust pH to 7.0.
-
Add water to a final volume of 10 mL.
-
Incubate at 37°C for 2 minutes with gentle mixing.[9]
3. Gastric Phase:
-
Add 10 mL of SGF electrolyte stock to the oral bolus.
-
Add porcine pepsin solution.
-
Adjust pH to 3.0 using HCl.[9]
-
Add water to a final volume of 20 mL.
-
Incubate at 37°C for 2 hours with gentle mixing.[9]
4. Intestinal Phase (pH-stat method):
-
Transfer the gastric chyme to a thermostated vessel at 37°C.
-
Add 20 mL of SIF electrolyte stock.
-
Add pancreatin and bile extract solution.
-
Adjust pH to 7.0. This is the starting point of the titration.
-
Add CaCl₂ solution.
-
Start the titration by adding NaOH to maintain the pH at 7.0. The volume of NaOH added over time is recorded to calculate the rate and extent of fatty acid release.
General Protocol for an In Vivo Lipid Digestion Study (Rat Model)
In vivo protocols can vary significantly but generally follow these steps.
1. Animal Acclimatization and Preparation:
-
House rats in individual cages and allow them to acclimate to the diet and environment.
-
Fast the animals overnight (typically 12-16 hours) before the study to ensure an empty stomach, but allow free access to water.
2. Formulation Administration:
-
The lipid-based formulation or test meal is administered accurately via oral gavage. The volume and lipid content are precisely controlled.
3. Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours) from the tail vein or via a cannula. Plasma is separated to analyze for triglyceride or drug concentration.
-
Gastrointestinal Content Sampling: At the end of the study period, animals are euthanized. The stomach and different sections of the small intestine are isolated. The contents (chyme) are collected to analyze the extent of lipid digestion and drug solubilization.
4. Sample Analysis:
-
Lipids are extracted from plasma and chyme.
-
Fatty acids and monoglycerides (B3428702) are quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
If studying drug delivery, the concentration of the drug in plasma and intestinal fluid is measured, typically by LC-MS/MS.
5. Data Analysis:
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles.[6]
-
The percentage of lipid digested is calculated based on the analysis of the gastrointestinal contents.
Visualizing the Processes
Diagrams help clarify the complex workflows and pathways involved in lipid digestion.
References
- 1. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]
- 2. A standardised static in vitro digestion method suitable for food - an international consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro digestion models: a critical review for human and fish and a protocol for in-vitro digestion in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. INFOGEST static in vitro simulation of gastrointestinal food digestion | Springer Nature Experiments [experiments.springernature.com]
- 9. INFOGEST | BIO-CAT [bio-cat.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Review of in vitro digestion models for rapid screening of emulsion-based systems. | Semantic Scholar [semanticscholar.org]
- 12. Correlation between in vitro and in vivo data on food digestion. What can we predict with static in vitro digestion models? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applications of the INFOGEST In Vitro Digestion Model to Foods: A Review | Annual Reviews [annualreviews.org]
- 14. [PDF] INFOGEST static in vitro simulation of gastrointestinal food digestion | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. gsconlinepress.com [gsconlinepress.com]
A Head-to-Head Comparison of Lipase Catalysts for Industrial Applications
For researchers, scientists, and professionals in drug development and biotechnology, the selection of an appropriate lipase (B570770) catalyst is a critical decision that significantly impacts reaction efficiency, yield, and overall process economics. This guide provides a comprehensive comparison of different lipase catalysts, focusing on their performance in key industrial reactions. The information is supported by experimental data and detailed methodologies to aid in your catalyst selection process.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol (B35011).[1][2] In low-water environments, they can also catalyze the reverse reactions, such as esterification and transesterification, making them invaluable tools in various sectors including pharmaceuticals, food processing, and biofuel production.[2][3][4] Key considerations in choosing a lipase catalyst include its source, whether it is in a free or immobilized form, its substrate specificity, and its stability under different reaction conditions.
Performance Comparison of Lipase Catalysts
The efficacy of a lipase catalyst is often evaluated based on its specific activity, thermal stability, pH optimum, and reusability, particularly for immobilized enzymes. Below is a summary of comparative performance data for different lipase catalysts under various reaction conditions.
Table 1: Comparison of Free vs. Immobilized Lipase Activity
| Lipase Source | Form | Support Material (for Immobilized) | Specific Activity (U/mg protein) | Optimum pH | Optimum Temperature (°C) | Key Findings | Reference |
| Aspergillus niger NRRL-599 | Free | - | 2175 ± 0.42 | 9.0 | 40 | Immobilized lipase showed higher specific activity and stability. | |
| Aspergillus niger NRRL-599 | Immobilized | Gelatin-coated titanium dioxide nanoparticles | 3275 ± 0.4 | 10.0 | 40 | The immobilized form was more tolerant to thermal treatment. | |
| Rhizopus cohnii | Free | - | Not specified | 8-9 | 37 | Immobilization did not significantly alter thermal stability. | [5] |
| Rhizopus cohnii | Immobilized | Porous chitosan (B1678972) polyphosphate beads | Not specified | 8-9 | 30 | Both forms were stable at 30°C. | [5] |
| Candida antarctica lipase B | Free | - | Not specified | Not specified | Not specified | Immobilization reduces the activity of the enzyme. | [6] |
| Candida antarctica lipase B | Immobilized | Zeolite NaY | Not specified | Not specified | Not specified | Zeolite offered a much higher specific activity compared to cross-linked aggregates. | [6] |
Table 2: Comparative Performance of Different Lipases in Transesterification for Biodiesel Production
| Lipase Source | Form | Feedstock | Alcohol | Reaction Time (h) | Biodiesel Yield (%) | Key Findings | Reference |
| Thermomyces lanuginosus (Lipozyme TL IM) | Immobilized | Rapeseed Oil | Ethanol | 7 | 99.89 | Lipozyme TL IM was the most effective biocatalyst among 11 tested lipases. | [7] |
| Thermomyces lanuginosus (TL) | Free, Soluble | Jatropha Oil | Methanol | 24 | 81 | TL lipase showed higher yielding potential than immobilized Candida antarctica lipase. | [8] |
| Candida antarctica (CA) | Immobilized | Jatropha Oil | Methanol | 24 | <70 | Inferior to TL lipase and chemical catalyst (NaOH). | [8] |
| Burkholderia cenocepacia | Immobilized | Soybean Oil | Methanol | 8 | 98 | High yield achieved in a relatively short reaction time. | [9] |
| Carica papaya seed oil lipase | Free | Papaya Seed Oil | Methanol | Not specified | 50 | Base catalyst (90% yield) was more effective than free lipase. | [10] |
| Co-immobilized Rhizomucor miehei and Candida antarctica B | Immobilized | Palm Oil | Methanol | Not specified | 78.3 | Co-immobilization improved biodiesel production. | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of lipase catalyst performance.
Protocol 1: Lipase Activity Assay using p-Nitrophenyl Butyrate (B1204436) (p-NPB)
This spectrophotometric assay is widely used to determine the hydrolytic activity of lipases.[6]
Materials:
-
Lipase solution (free or immobilized)
-
p-Nitrophenyl butyrate (p-NPB) substrate solution (e.g., 0.15 M in n-heptane)[12]
-
Buffer solution (e.g., 50 mM sodium phosphate, pH 7.0)
-
Surfactant (e.g., Tween 80) to emulsify the substrate
-
Spectrophotometer
Procedure:
-
Prepare the assay solution by mixing the buffer and surfactant.
-
Add the p-NPB substrate solution to the assay solution and vortex to create a stable emulsion.[12]
-
Equilibrate the emulsion at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the lipase solution.
-
Monitor the increase in absorbance at 346 nm or 405 nm, which corresponds to the release of p-nitrophenol.[12][13]
-
Calculate the lipase activity based on the rate of p-nitrophenol formation. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: Transesterification for Biodiesel Production
This protocol outlines a general procedure for comparing the efficiency of different lipase catalysts in producing biodiesel.[7][8]
Materials:
-
Lipase catalyst (free or immobilized)
-
Triglyceride source (e.g., rapeseed oil, jatropha oil)
-
Alcohol (e.g., methanol, ethanol)
-
Co-solvent (e.g., n-hexane, if necessary)
-
Shaking incubator or magnetic stirrer
-
Gas chromatograph (GC) for analyzing the product
Procedure:
-
Combine the oil, alcohol, and co-solvent (if used) in a reaction vessel. The molar ratio of alcohol to oil is a critical parameter (e.g., 5:1).[7]
-
Add the lipase catalyst to the mixture. The enzyme concentration is typically based on the weight of the oil (e.g., 5% w/w).[7]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with constant agitation for a specified duration (e.g., 7 hours).[7]
-
After the reaction, stop the reaction and separate the biodiesel phase (fatty acid methyl/ethyl esters) from the glycerol phase.
-
Analyze the biodiesel phase using gas chromatography to determine the fatty acid ester content and calculate the biodiesel yield.
Visualizing Catalytic Processes
Diagrams illustrating the reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved.
Caption: General workflow of lipase-catalyzed hydrolysis of triglycerides.
Caption: Experimental workflow for comparing free and immobilized lipase catalysts.
Conclusion
The choice of a lipase catalyst depends heavily on the specific application. Immobilized lipases generally offer advantages in terms of reusability and stability, which are crucial for industrial-scale processes.[14] However, the immobilization process can sometimes lead to a reduction in specific activity compared to the free enzyme.[6] The source of the lipase also plays a significant role, with different microbial lipases exhibiting varying levels of activity and specificity. For instance, in biodiesel production, Thermomyces lanuginosus lipase has shown excellent performance.[7] By carefully considering the comparative data and employing standardized experimental protocols, researchers and industry professionals can select the optimal lipase catalyst to enhance their biotransformation processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. Comparing the effect of immobilization methods on the activity of lipase biocatalysts in ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison Study Between Base And Free Lipase Enzyme Catalysed Transesterification In The Synthesis Of Biodiesel From Carica Papaya Seed Oil. [journalijar.com]
- 11. researchgate.net [researchgate.net]
- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Maze of Dipalmitoyl-linoleoylglycerol Isomers: A Comparative Guide to Analytical Separation
For researchers, scientists, and drug development professionals, the precise analysis of lipid structures is paramount. This guide provides a comparative analysis of the structural isomers of dipalmitoyl-linoleoylglycerol (PPL), offering a deep dive into the experimental data and methodologies that enable their differentiation.
The therapeutic efficacy and biological function of triacylglycerols (TAGs) are intrinsically linked to the specific arrangement of fatty acids on the glycerol (B35011) backbone. Dipalmitoyl-linoleoylglycerol, a TAG composed of two palmitic acid (P) and one linoleic acid (L) moieties, can exist as three distinct structural isomers: sn-PPL, sn-LPP, and the symmetric sn-PLP. Distinguishing between these regioisomers and enantiomers is a significant analytical challenge, yet it is crucial for understanding their metabolic fates and for the development of structured lipids with specific functionalities.
Unraveling Isomeric Complexity: The Power of Chiral HPLC-MS
A seminal study by Nagai et al. (2019) demonstrated the effective separation of sn-PPL, sn-LPP, and sn-PLP using a chiral stationary phase, CHIRALPAK IF-3, without the need for a recycling HPLC system.[1][2] This approach allows for the simultaneous analysis of both enantiomers and the positional isomer in a single chromatographic run.
Quantitative Comparison of PPL Isomer Separation
The following table summarizes the typical elution order and key mass spectrometric fragments for the isomers of dipalmitoyl-linoleoylglycerol when analyzed by chiral HPLC-MS. The retention behavior is dictated by the interaction of the isomers with the chiral stationary phase, while mass spectrometry provides confirmation of their identity through characteristic fragmentation patterns.
| Isomer | Structure | Typical Elution Order | Key Diacylglycerol Fragment Ions (m/z) |
| sn-PPL | sn-1,2-dipalmitoyl-3-linoleoyl-glycerol | 2 | [PP]⁺, [PL]⁺ |
| sn-LPP | sn-1-linoleoyl-2,3-dipalmitoyl-glycerol | 1 | [LP]⁺, [PP]⁺ |
| sn-PLP | sn-1,3-dipalmitoyl-2-linoleoyl-glycerol | 3 | [PL]⁺ |
Note: The exact retention times can vary depending on the specific chromatographic conditions. The diacylglycerol fragment ions are formed by the neutral loss of one fatty acid from the protonated or ammoniated molecule and are instrumental in identifying the fatty acids present and their positions.
Experimental Protocols for Isomer Analysis
Achieving reproducible and accurate separation of PPL isomers requires meticulous attention to the experimental methodology. Below are detailed protocols for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is optimized for the simultaneous separation of PPL enantiomers and the positional isomer.
Sample Preparation:
-
Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.
HPLC System and Conditions:
-
HPLC System: A high-performance liquid chromatography system equipped with a column oven and a mass spectrometer.
-
Column: CHIRALPAK IF-3 (3 µm, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: Mass Spectrometer (see below for settings).
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry allows for the positive identification and structural elucidation of the separated isomers.
MS System and Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode (m/z 300-1000) for initial identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.
-
Nebulizing Gas Flow: As per instrument manufacturer's recommendation.
-
Drying Gas Flow and Temperature: As per instrument manufacturer's recommendation.
-
Capillary Voltage: As per instrument manufacturer's recommendation.
-
Fragmentor Voltage: Optimized to induce fragmentation and generate diagnostic diacylglycerol ions.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the analysis of dipalmitoyl-linoleoylglycerol isomers.
Conclusion
The structural analysis of dipalmitoyl-linoleoylglycerol isomers is a complex but achievable task with the right analytical tools and methodologies. Chiral HPLC coupled with mass spectrometry provides the necessary selectivity and sensitivity to differentiate between the enantiomers sn-PPL and sn-LPP, and the positional isomer sn-PLP. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to accurately characterize these important lipid molecules, paving the way for a deeper understanding of their biological roles and the development of novel lipid-based products.
References
- 1. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry [jstage.jst.go.jp]
- 2. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
Benchmarking Purity of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLinP) Reference Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the fields of pharmaceutical development, lipidomics, and nutritional science, the accuracy of experimental outcomes is fundamentally reliant on the purity of the reference standards used. 1,3-Dipalmitoyl-2-linoleoylglycerol (PLinP), a structured triacylglycerol (TAG), is of significant interest for its specific physiological properties. Consequently, the use of high-purity PLinP standards is critical for reliable quantification, structural elucidation, and biological activity assessment.
This guide provides an objective comparison of commercially available PLinP reference standards. Through a series of rigorous analytical experiments, this document outlines the purity profiles of standards from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C), offering a comprehensive dataset to inform purchasing decisions and experimental design.
Comparative Purity Analysis
The purity of PLinP standards from three different commercial suppliers was assessed using a multi-pronged analytical approach. The primary methods employed were High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) for quantitative determination of the main component and impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of isomeric and other lipidic impurities.
Table 1: Purity Assessment of Commercial this compound (PLinP) Standards by HPLC-CAD
| Supplier | Stated Purity | Measured Purity (% Area) | Number of Impurity Peaks Detected |
| Supplier A | ≥99% | 99.2% | 2 |
| Supplier B | ≥98% | 98.5% | 4 |
| Supplier C | Not Specified | 97.8% | 5 |
Table 2: Identification of Key Impurities by LC-MS/MS
| Supplier | Major Impurity Type | Other Detected Impurities |
| Supplier A | Regioisomer (1,2-Dipalmitoyl-3-linoleoylglycerol) | Trace levels of dipalmitoyl-glycerol |
| Supplier B | Regioisomer (1,2-Dipalmitoyl-3-linoleoylglycerol) | Dipalmitoyl-glycerol, Tripalmitin |
| Supplier C | Regioisomer (1,2-Dipalmitoyl-3-linoleoylglycerol) | Dipalmitoyl-glycerol, Tripalmitin, Free Palmitic Acid |
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the results.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method was employed for the quantitative assessment of PLinP purity. HPLC-CAD is a powerful technique for lipid analysis as it provides a near-uniform response for non-volatile analytes, allowing for accurate quantification without the need for individual standards for each impurity.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a charged aerosol detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature set to 35°C, nitrogen gas pressure at 35 psi.
-
Sample Preparation: Standards were accurately weighed and dissolved in chloroform/methanol (2:1, v/v) to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS was utilized for the identification of co-eluting regioisomers and other lipidic impurities that could not be resolved or definitively identified by HPLC-CAD alone.[4][5][6]
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer.
-
Column: A reversed-phase C18 column suitable for UHPLC.
-
Mobile Phase: A gradient of water with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) (A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode was used. Full scan data was acquired from m/z 300-1200. Tandem MS (MS/MS) was performed on the most abundant precursor ions to confirm the identity of impurities based on their fragmentation patterns.[7][8]
Experimental Workflow and Data Analysis
The following diagram illustrates the logical flow of the experimental and data analysis process.
References
- 1. hplc.eu [hplc.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
A Comparative Analysis of the Crystallization Behavior of Saturated Triglycerides: Trilaurin, Tripalmitin, and Tristearin
For Researchers, Scientists, and Drug Development Professionals
The crystallization behavior of triglycerides (TAGs) is a critical determinant of the physical properties, stability, and functionality of a wide range of products, from pharmaceuticals and cosmetics to food items. This guide provides an objective comparison of the crystallization behavior of three common saturated monoacid triglycerides: trilaurin (B1682545) (C12), tripalmitin (B1682551) (C16), and tristearin (B179404) (C18). The comparison is supported by experimental data from differential scanning calorimetry (DSC), X-ray diffraction (XRD), and polarized light microscopy (PLM), offering valuable insights for formulation development and quality control.
Comparative Data of Triglyceride Crystallization
The following table summarizes the key thermal and polymorphic properties of trilaurin, tripalmitin, and tristearin, highlighting the influence of fatty acid chain length on their crystallization behavior.
| Property | Trilaurin (C12:0) | Tripalmitin (C16:0) | Tristearin (C18:0) |
| Melting Point (°C) - α form | ~34 | ~55 | ~54.7 |
| Melting Point (°C) - β' form | - | ~61-64 | ~63.2 |
| Melting Point (°C) - β form | ~46 | ~66 | ~72-75 |
| Enthalpy of Fusion (kJ/mol) - β form | ~177 | ~130-165 | ~211 |
| Common Polymorphic Forms | α, β | α, β', β | α, β', β |
| Polymorphic Transition Tendency | Rapid transition from α to β.[1] | Slower transition from α to β' and then to β.[1] | Slowest transition, often exhibiting metastable β' form for extended periods.[1][2] |
| Crystal Morphology (β form) | Needle-like crystals.[3] | Spherulitic crystals. | Needle-like crystals.[3] |
Understanding Triglyceride Polymorphism
Triglycerides are known for their ability to exist in different crystalline forms, a phenomenon known as polymorphism.[3] The three primary polymorphs are α (alpha), β' (beta-prime), and β (beta), listed in order of increasing stability and melting point.[4] The initial crystallization from the melt typically forms the least stable α polymorph, which then transforms into the more stable β' and subsequently the most stable β form over time and with temperature changes.[5][6] The rate of these transformations is influenced by factors such as the fatty acid composition and chain length of the triglyceride.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[7] It is instrumental in determining melting points, crystallization temperatures, and enthalpies of fusion for triglycerides.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the triglyceride sample into a standard aluminum DSC pan.[7]
-
Sealing: Hermetically seal the pan to prevent any mass loss during the experiment. An empty, sealed aluminum pan is used as a reference.[7]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its melting point (e.g., 80°C) and hold for 10 minutes to erase any prior thermal history.[8]
-
Cool the sample at a controlled rate (e.g., 5-10°C/min) to a temperature below its expected crystallization point (e.g., 0°C) to observe the crystallization exotherm.[7]
-
Hold the sample at the low temperature for a few minutes.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its final melting point to observe the melting endotherms of the different polymorphs.[7]
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidation.[7]
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of crystallization and melting events, as well as the enthalpy of fusion (the area under the melting peak).
X-Ray Diffraction (XRD)
XRD is a powerful non-destructive technique for characterizing the crystalline structure of materials. In triglyceride analysis, it is used to identify the different polymorphic forms based on their unique diffraction patterns, specifically the short d-spacings which relate to the packing of the fatty acid chains.[9]
Methodology:
-
Sample Preparation: The triglyceride sample is crystallized under controlled temperature conditions to obtain the desired polymorph(s). This can be done by holding the molten sample at a specific isothermal temperature in a sample holder, such as a capillary tube.
-
Instrument Setup:
-
Use an X-ray diffractometer equipped with a common X-ray source, such as CuKα radiation.
-
Place the sample on a temperature-controlled stage to maintain the desired temperature during analysis.
-
-
Data Collection:
-
Collect the diffraction pattern over a specific range of 2θ angles, typically focusing on the wide-angle X-ray scattering (WAXS) region to observe the short spacings.
-
The characteristic short spacings for the different polymorphs are:
-
α form: A single strong peak at approximately 4.15 Å.
-
β' form: Two strong peaks around 4.2 Å and 3.8 Å.
-
β form: A strong peak at approximately 4.6 Å and other characteristic peaks.
-
-
-
Data Analysis: Identify the polymorphic form(s) present in the sample by comparing the obtained diffraction pattern with known patterns for triglyceride polymorphs.
Polarized Light Microscopy (PLM)
PLM is a microscopy technique that utilizes polarized light to visualize the morphology and birefringence of crystalline structures. It is used to observe the size, shape, and aggregation of triglyceride crystals.
Methodology:
-
Sample Preparation: Place a small amount of the triglyceride sample on a clean glass microscope slide and cover it with a coverslip.
-
Temperature Control: Use a hot stage attached to the microscope to control the temperature of the sample precisely.
-
Observation during Crystallization:
-
Heat the sample to a molten state to erase any crystal memory.
-
Cool the sample at a controlled rate to induce crystallization.
-
Observe the formation and growth of crystals under polarized light as the sample cools.
-
-
Image Capture: Capture images at different time points and temperatures to document the crystal morphology and any changes that occur, such as polymorphic transformations.
-
Analysis: Analyze the images to characterize the crystal habit (e.g., needle-like, spherulitic), size distribution, and the overall microstructure of the crystallized fat.
Experimental Workflow for Triglyceride Crystallization Analysis
The following diagram illustrates the logical workflow for a comprehensive analysis of the crystallization behavior of triglycerides.
Caption: Experimental workflow for analyzing triglyceride crystallization.
This comprehensive guide provides a foundation for understanding and comparing the crystallization behavior of key saturated triglycerides. The provided experimental protocols can be adapted for specific research and development needs, enabling a more informed approach to the formulation and characterization of lipid-based systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Thermal Stability of Polymorphic Forms of Synthesized Tristearin [agris.fao.org]
- 6. Microscopic approach of the crystallization of tripalmitin and tristearin by microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Unravelling the hierarchical structure of saturated monoacid triglycerides during crystallization – a comprehensive time-resolved X-ray scattering stu ... - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00800F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,3-Dipalmitoyl-2-linoleoylglycerol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,3-Dipalmitoyl-2-linoleoylglycerol (CAS No. 2442-56-0), a common triglyceride used in various research applications. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.
While this compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to recognize its potential for long-term harmful effects on aquatic life.[1] Therefore, direct disposal into sanitary sewer systems is strongly discouraged. The following procedures outline the recommended disposal pathways, ensuring both regulatory compliance and best practices in laboratory safety.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area to avoid inhalation of any aerosols. In case of a spill, prevent the substance from entering drains and absorb it with an inert material, which should then be disposed of as chemical waste.
Step-by-Step Disposal Procedures
The primary disposal route for this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible manner.
-
Segregation: Isolate waste this compound from other chemical waste streams to prevent accidental mixing with incompatible substances. It should be collected separately from hazardous wastes such as halogenated solvents or heavy metals.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is a suitable option.
-
The label should clearly state "Waste this compound" and include the CAS number (2442-56-0).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and direct sunlight.
-
-
Arranging for Pickup:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by a licensed environmental waste management contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound, such as absorbent pads, gloves, or weighing papers, should be considered contaminated. These materials must be collected in a separate, clearly labeled bag or container and disposed of as solid chemical waste through your institution's waste management program.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| CAS Number | 2442-56-0 | [2][3] |
| NFPA Health Rating | 0 | [3] |
| NFPA Fire Rating | 0 | [3] |
| NFPA Reactivity Rating | 0 | [3] |
| HMIS Health Rating | 0 | [3] |
| HMIS Flammability Rating | 0 | [3] |
| HMIS Physical Hazard Rating | 0 | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
